(5-Bromopyridin-2-yl)methanamine dihydrochloride
Description
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Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERXLRGNNUPCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745358 | |
| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251953-03-3 | |
| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Bromopyridin-2-yl)methanamine dihydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of (5-Bromopyridin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a halogenated aminopyridine, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom and the aminomethyl group provides reactive sites for various chemical modifications, making it a valuable scaffold in the design of novel bioactive compounds. Understanding its core physical properties is fundamental for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a summary of the known physical and chemical properties of this compound, based on currently available data.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a methanamine group at the 2-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Formula: C6H9BrCl2N2 Molecular Weight: 271.96 g/mol CAS Number: 127054-67-3
Quantitative Physical Data
A summary of the key physical properties is presented below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 271.96 g/mol | |
| Melting Point | 243 - 248 °C | |
| Boiling Point | 231.9 °C at 760 mmHg | |
| Flash Point | 94.1 °C | |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | |
| Enthalpy of Vaporization | 46.5±3.0 kJ/mol | |
| Refractive Index | 1.571 |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not publicly available in the cited sources. The data is typically generated through standardized analytical techniques. A general workflow for determining a key property like melting point is outlined below.
General Workflow for Melting Point Determination
The following diagram illustrates a standard workflow for determining the melting point of a solid chemical compound like this compound using a digital melting point apparatus.
Caption: Standard workflow for melting point determination.
Solubility and Storage
While specific quantitative solubility data (e.g., in mg/mL) is not consistently provided, the dihydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol. It is advisable to perform small-scale solubility tests for specific applications.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a key chemical intermediate with well-defined physical properties. The data presented in this guide, particularly its molecular weight and melting point, provide a foundational basis for its use in research and development. The provided workflow for melting point determination illustrates a standard method for verifying the identity and purity of the compound. Researchers should always refer to the specific safety data sheet (SDS) provided by the supplier for comprehensive handling and safety information.
(5-Bromopyridin-2-yl)methanamine dihydrochloride chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (5-Bromopyridin-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry and organic synthesis. It includes detailed information on its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and logical workflows for its synthesis and characterization.
Chemical Identity and Structure
This compound is a pyridinamine derivative valued for its utility in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, while the primary amine provides a nucleophilic site for further functionalization.
-
IUPAC Name: this compound[1]
-
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical and Quantitative Data
The properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1251953-03-3 | [1][2] |
| Molecular Formula | C₆H₉BrCl₂N₂ | [1] |
| Molecular Weight | 259.96 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | White to yellow solid or powder | |
| SMILES | Cl.Cl.NCC1=NC=C(Br)C=C1 | [1] |
| Storage Conditions | Sealed in dry, room temperature |
Experimental Protocols: Synthesis
Reaction Scheme:

Materials and Reagents:
-
5-bromo-2-cyanopyridine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
15% aqueous Sodium Hydroxide (NaOH)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane
Procedure:
-
Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is flushed with nitrogen. A suspension of Lithium Aluminum Hydride (1.2 eq) in anhydrous THF is charged into the flask.
-
Addition of Starting Material: The reaction mixture is cooled to 0 °C using an ice bath. A solution of 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: The flask is cooled again in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[3] Caution: This process is highly exothermic and generates hydrogen gas.
-
Isolation of Free Base: The resulting white precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-Bromopyridin-2-yl)methanamine as a crude oil or solid.
-
Salt Formation: The crude amine is dissolved in a minimal amount of anhydrous diethyl ether. A solution of HCl in diethyl ether or dioxane (2.2 eq) is added dropwise with stirring. The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Visualization of Workflows
The following diagrams, generated using DOT language, illustrate the logical workflows for the synthesis and characterization of the target compound.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for the characterization of the final product.
References
Technical Guide: Structure Elucidation of (5-Bromopyridin-2-yl)methanamine dihydrochloride (CAS 1251953-03-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the compound identified by CAS number 1251953-03-3, which is (5-Bromopyridin-2-yl)methanamine dihydrochloride. The document outlines the expected analytical data and detailed experimental protocols for key spectroscopic and crystallographic techniques. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and analogous data to serve as a reference for researchers undertaking its synthesis and characterization.
Compound Identification
| CAS Number | 1251953-03-3[1][2] |
| Chemical Name | This compound[1] |
| Molecular Formula | C₆H₉BrCl₂N₂[1] |
| Molecular Weight | 259.96 g/mol [1] |
| Chemical Structure | ![]() |
Spectroscopic and Crystallographic Data
Disclaimer: The following tables present predicted or analogous data based on the chemical structure of (5-Bromopyridin-2-yl)methanamine and related compounds, due to the absence of publicly available experimental spectra and crystallographic data for CAS 1251953-03-3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~8.6 | d | ~2.4 | H-6 |
| ~8.0 | dd | ~8.5, 2.4 | H-4 |
| ~7.5 | d | ~8.5 | H-3 |
| ~4.0 | s | - | -CH₂- |
| ~8.5 (broad s) | s | - | -NH₃⁺ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~122 | C-5 (C-Br) |
| ~121 | C-3 |
| ~45 | -CH₂- |
Mass Spectrometry (MS)
The mass spectrum of the dihydrochloride salt would typically be obtained for the free base, (5-Bromopyridin-2-yl)methanamine (C₆H₇BrN₂), after in-source fragmentation or by analyzing the free base directly.
Table 3: Predicted Mass Spectrometry Data for the Free Base
| m/z | Ion | Notes |
| 186/188 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)[3] |
| 171/173 | [M-NH]⁺ | Loss of the amino group |
| 107 | [M-Br]⁺ | Loss of the Bromine atom |
| 92 | [C₅H₄N-CH₂]⁺ | Fragmentation of the pyridine ring |
X-ray Crystallography
No public crystallographic data for CAS 1251953-03-3 is available. A successful single-crystal X-ray diffraction experiment would provide the following key parameters.
Table 4: Expected X-ray Crystallography Data
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z | Number of molecules per unit cell |
| Bond Lengths | Precise interatomic distances (e.g., C-N, C-Br, C-C) |
| Bond Angles | Precise angles between atoms |
| Torsion Angles | Conformation of the molecule in the solid state |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
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Weigh 5-10 mg of this compound.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
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Instrument: 400 MHz (or higher) NMR Spectrometer
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Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
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Number of Scans: 16-64 (adjust for desired signal-to-noise)
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Relaxation Delay: 2-5 s
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Spectral Width: 0-12 ppm
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Temperature: 298 K
¹³C NMR Spectroscopy:
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Instrument: 100 MHz (or higher) NMR Spectrometer
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation Delay: 5-10 s
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Spectral Width: 0-180 ppm
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Temperature: 298 K
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (or the free base) in a suitable solvent (e.g., methanol, acetonitrile).
Electrospray Ionization (ESI) Mass Spectrometry:
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Ionization Mode: Positive ion mode
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Capillary Voltage: 3-5 kV
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument
-
Drying Gas: Nitrogen, at a temperature of 200-350 °C
-
Mass Range: m/z 50-500
X-ray Crystallography
Crystal Growth:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., water/ethanol, methanol).
-
Employ a slow evaporation or vapor diffusion technique to promote the growth of single crystals.
Data Collection and Structure Solution:
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Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data.
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of a novel chemical entity like this compound.
References
Unraveling the Molecular Mechanisms of (5-Bromo-2-pyridinyl)methylamine: A Technical Guide
Disclaimer: Direct experimental data on the mechanism of action for (5-Bromo-2-pyridinyl)methylamine is not available in the current body of scientific literature. This guide, therefore, presents a comprehensive analysis based on the well-documented biological activities of structurally analogous bromopyridine derivatives. The information provided herein is intended for researchers, scientists, and drug development professionals to infer potential mechanisms of action and guide future research.
Core Inferred Mechanisms of Action
Based on the activities of closely related compounds, two primary mechanisms of action are proposed for (5-Bromo-2-pyridinyl)methylamine: inhibition of Lysyl Oxidase-Like 2 (LOXL2) and inhibition of protein kinases .
Lysyl Oxidase-Like 2 (LOXL2) Inhibition
Structurally similar aminomethylpyridine derivatives have been identified as potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[1] LOXL2 plays a critical role in the cross-linking of collagen and elastin, which is essential for the structural integrity of the extracellular matrix (ECM). Dysregulation of LOXL2 activity is implicated in fibrotic diseases and cancer progression.
The proposed mechanism involves the aminomethyl group of the pyridine derivative interacting with the active site of LOXL2, thereby preventing its catalytic activity. This inhibition can be either reversible or irreversible, depending on the specific chemical nature of the inhibitor.
Signaling Pathway for LOXL2 in Extracellular Matrix Remodeling
Caption: Proposed inhibitory action of (5-Bromo-2-pyridinyl)methylamine on the LOXL2 pathway.
Protein Kinase Inhibition
Derivatives of 2-amino-5-bromopyridine are foundational in the synthesis of numerous potent protein kinase inhibitors.[2] These inhibitors are crucial in oncology and immunology, targeting kinases that are often dysregulated in disease states. Key kinase targets for related bromopyridine compounds include Cyclin-Dependent Kinases (CDKs) and Colony-Stimulating Factor 1 Receptor (CSF1R).
The mechanism of kinase inhibition typically involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
General Kinase Inhibition Signaling Pathway
Caption: General mechanism of kinase inhibition by blocking the ATP-binding site.
Quantitative Data on Structurally Related Compounds
The following table summarizes the inhibitory activities of key structural analogs of (5-Bromo-2-pyridinyl)methylamine.
| Compound Class | Specific Compound Example | Target | Assay Type | IC50 | Reference |
| Aminomethylpyridine Derivatives | (2-chloropyridin-4-yl)methanamine | LOXL2 | Amplex Red assay | 126 nM | [3][4] |
| Pyrimido[4,5-d]pyrimidine Derivatives | Compound 7f | CDK2 | Biochemical Assay | 0.05 µM | [5] |
| Pyrimido[4,5-d]pyrimidine Derivatives | Compound 7e | CDK2 | Biochemical Assay | 0.25 µM | [5] |
| Pyrimido[4,5-d]pyrimidine Derivatives | Compound 7a | CDK2 | Biochemical Assay | 0.31 µM | [5] |
| Pyridopyrimidine Derivatives | Compound 5 | EGFR | Enzyme inhibition assay | 9.27 µM | [6] |
| Pyridopyrimidine Derivatives | Compound 5 | CDK4/cyclin D1 | Enzyme inhibition assay | 7.69 µM | [6] |
| CSF1R/KIT Inhibitor | Pexidartinib | CSF1R | Enzymatic Assay | 13 nM | [7] |
| CSF1R/KIT Inhibitor | Pexidartinib | KIT | Enzymatic Assay | 27 nM | [7] |
Experimental Protocols for Key Assays
Detailed methodologies for the primary assays used to determine the biological activity of related pyridine derivatives are outlined below.
LOXL2 Inhibition Assay (Amplex Red Method)
This assay quantifies the inhibition of H₂O₂ production, a byproduct of the LOXL2-catalyzed oxidative deamination of a substrate.[3]
Experimental Workflow for LOXL2 Inhibition Assay
Caption: Workflow for a typical LOXL2 inhibition assay using the Amplex Red method.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human LOXL2 enzyme, a suitable substrate (e.g., 1,5-diaminopentane), Amplex Red reagent, and horseradish peroxidase (HRP) in an appropriate assay buffer. The inhibitor compound, (5-Bromo-2-pyridinyl)methylamine, should be serially diluted in DMSO.
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Incubation: In a 96-well plate, add the LOXL2 enzyme to each well. Then, add the serially diluted inhibitor or DMSO (as a vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.
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Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, Amplex Red reagent, and HRP to each well.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The H₂O₂ produced by LOXL2 activity reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.
-
Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration. The data is then fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce LOXL2 activity by 50%.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Experimental Workflow for Kinase Inhibition Assay
References
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (5-Bromopyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for (5-Bromopyridin-2-yl)methanamine. This compound is a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and synthetic characteristics. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines predicted spectroscopic values with established synthetic methodologies for related compounds.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for (5-Bromopyridin-2-yl)methanamine. These values are derived from computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.60 | d | ~2.0 | H-6 |
| ~7.80 | dd | ~8.5, 2.5 | H-4 |
| ~7.30 | d | ~8.5 | H-3 |
| ~3.90 | s | - | -CH₂- |
| ~1.80 | br s | - | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C-2 |
| ~152.0 | C-6 |
| ~141.0 | C-4 |
| ~122.0 | C-3 |
| ~119.0 | C-5 |
| ~48.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3250 | Medium, Broad | N-H Stretch | Primary Amine |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| 1650-1580 | Medium | N-H Bend | Primary Amine |
| 1600-1450 | Medium to Strong | C=C and C=N Stretch | Pyridine Ring |
| 1050-1000 | Strong | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data [1]
| Adduct | m/z |
| [M+H]⁺ | 186.98654 |
| [M+Na]⁺ | 208.96848 |
| [M-H]⁻ | 184.97198 |
| [M]⁺ | 185.97871 |
Synthetic Protocol
The synthesis of (5-Bromopyridin-2-yl)methanamine can be effectively achieved through the reduction of 2-cyano-5-bromopyridine. The following protocol is a representative procedure based on methodologies reported for the reduction of analogous halogenated cyanopyridines.
Experimental Protocol: Reduction of 2-Cyano-5-bromopyridine
1. Materials and Equipment:
-
2-Cyano-5-bromopyridine
-
Palladium on charcoal (5% Pd)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂) supply
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
2. Procedure:
-
In a round-bottom flask, dissolve 2-cyano-5-bromopyridine in methanol.
-
Carefully add a catalytic amount of 5% palladium on charcoal to the solution.
-
Add concentrated hydrochloric acid to the mixture.
-
Secure the flask to the hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm or as appropriate for the apparatus) at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter pad with methanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the hydrochloride salt of (5-Bromopyridin-2-yl)methanamine.
-
The free amine can be obtained by neutralization with a suitable base and subsequent extraction.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic and characterization workflow for (5-Bromopyridin-2-yl)methanamine.
Caption: Synthetic workflow for (5-Bromopyridin-2-yl)methanamine.
Caption: Logical workflow for product characterization.
References
Technical Guide: Solubility Profile of (5-Bromopyridin-2-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanamine dihydrochloride is a pyridinemethanamine derivative that holds potential as a building block in medicinal chemistry and drug discovery. A thorough understanding of its solubility profile is critical for its application in pharmaceutical development, including formulation, bioavailability, and overall therapeutic efficacy. As a dihydrochloride salt, it is anticipated to exhibit significantly different solubility characteristics compared to its free base form, particularly in aqueous media.
This technical guide provides a comprehensive overview of the expected solubility properties of this compound and outlines a general experimental framework for determining its solubility profile. Due to the limited availability of specific quantitative solubility data in published literature, this document serves as a practical resource for researchers to generate and interpret solubility data for this compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₆H₉BrCl₂N₂ |
| Molecular Weight | 259.96 g/mol |
| CAS Number | 1251953-03-3 |
| Appearance | Typically a solid |
| IUPAC Name | (5-bromopyridin-2-yl)methanamine;dihydrochloride |
Expected Solubility Profile
The presence of the dihydrochloride salt in this compound is the primary determinant of its solubility. The protonation of the two basic nitrogen atoms in the molecule to form the hydrochloride salt significantly increases its polarity. This enhanced polarity facilitates favorable interactions with polar solvents, most notably water.
In general, amine hydrochloride salts exhibit greater aqueous solubility compared to their corresponding free bases.[1][2] This is because the ionic nature of the salt allows for strong ion-dipole interactions with water molecules, overcoming the intermolecular forces of the crystal lattice.
The solubility of this compound is expected to be:
-
High in aqueous solutions: Including water, buffers, and physiological media.
-
Limited in non-polar organic solvents: Such as hexane and toluene.
-
Variable in polar aprotic solvents: Such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where it may exhibit moderate to high solubility.
-
Generally soluble in polar protic solvents: Such as methanol and ethanol, although the presence of the chloride counter-ions may influence the overall solubility compared to the free base.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
4.1. Materials
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Vials for sample analysis
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibrate the samples in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the samples to stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.
-
Data Presentation Template
The following table provides a template for recording and presenting the experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Water | 25 | HPLC-UV | |
| PBS (pH 7.4) | 25 | HPLC-UV | |
| Ethanol | 25 | HPLC-UV | |
| Methanol | 25 | HPLC-UV | |
| DMSO | 25 | HPLC-UV | |
| Water | 37 | HPLC-UV | |
| PBS (pH 7.4) | 37 | HPLC-UV |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound is directly involved in specific signaling pathways. Its primary utility is likely as a synthetic intermediate in the development of more complex, biologically active molecules. The biological activities of any resulting derivatives would then determine their interactions with cellular signaling pathways.
Conclusion
References
Navigating the Synthesis and Potential of 2-Aminomethyl-5-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethyl-5-bromopyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive aminomethyl group and a bromine atom on the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the aminomethyl group provides a site for amide bond formation or other nucleophilic reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Aminomethyl-5-bromopyridine, based on available literature for this compound and its close analogs.
While direct literature on 2-Aminomethyl-5-bromopyridine is limited, its synthesis can be logically derived from established chemical transformations of related pyridine compounds. This guide will focus on a proposed synthetic pathway, detailing the necessary experimental protocols and expected outcomes.
Proposed Synthesis of 2-Aminomethyl-5-bromopyridine
The most plausible synthetic route to 2-Aminomethyl-5-bromopyridine involves a two-step process starting from the commercially available 2-amino-5-bromopyridine. The first step is the conversion of the amino group to a cyano group, followed by the reduction of the cyano group to an aminomethyl group.
Step 1: Synthesis of 5-Bromo-2-cyanopyridine
The synthesis of 5-bromo-2-cyanopyridine from 2-amino-5-bromopyridine can be achieved through a diazotization reaction followed by cyanation. An alternative and potentially higher-yielding method involves a three-step, one-pot reaction using a dehydrating agent.[1]
Experimental Protocol:
A detailed experimental protocol for the synthesis of 5-bromo-2-cyanopyridine is outlined below, based on a reported method.[1]
Materials:
-
2-amino-5-bromopyridine
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (CH2Cl2)
-
Pyridine
-
Ice
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a mixture of 5-bromopicolinamide in dry toluene, add phosphorus oxychloride.
-
Heat the mixture to reflux for 2 hours.
-
Pour the mixture into ice/water and basify to pH 12 with 2N NaOH.
-
Extract the resulting mixture with ethyl acetate.
-
Wash the organic phase with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume/Mass |
| 5-bromopicolinamide | 201.02 | 0.288 mol | 58 g |
| Phosphorus oxychloride | 153.33 | 0.720 mol | 111 g |
| Toluene | - | - | 300 mL |
Table 1: Reagents and quantities for the synthesis of 5-bromo-2-cyanopyridine.
Step 2: Reduction of 5-Bromo-2-cyanopyridine to 2-Aminomethyl-5-bromopyridine
The reduction of the 2-cyano group to a 2-aminomethyl group can be accomplished through catalytic hydrogenation. This is a common and effective method for the reduction of nitriles to primary amines.[2][3]
Experimental Protocol:
The following is a general procedure for the catalytic reduction of a cyanopyridine derivative.[2]
Materials:
-
5-Bromo-2-cyanopyridine
-
5% Palladium on charcoal (Pd/C)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen gas (H2)
-
Celite or another filtration aid
Procedure:
-
In a reaction vessel, combine 5-bromo-2-cyanopyridine, 5% palladium on charcoal, methanol, and concentrated hydrochloric acid.
-
Stir the mixture at room temperature under an atmosphere of hydrogen (1 atm).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, filter the mixture through Celite and wash the filter cake with methanol and water.
-
Evaporate the solvent from the filtrate to obtain the hydrochloride salt of 2-aminomethyl-5-bromopyridine.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume/Mass |
| 3-chloro-2-cyano-5-trifluoromethylpyridine (analogous starting material) | 206.56 | - | 5.1 g |
| 5% Palladium on charcoal | - | - | 5.1 mg as Pd metal |
| Methanol | - | - | - |
| Concentrated Hydrochloric Acid | - | - | 2.5 mL |
Table 2: Reagents and quantities for the reduction of a cyanopyridine derivative. Note: This data is for an analogous reaction and should be adapted for 5-bromo-2-cyanopyridine.[2]
Visualizing the Synthetic Workflow
The proposed synthetic pathway for 2-Aminomethyl-5-bromopyridine can be visualized as follows:
Caption: Proposed two-step synthesis of 2-Aminomethyl-5-bromopyridine.
Potential Applications in Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[4][5][6] The structural motifs present in 2-Aminomethyl-5-bromopyridine suggest its potential as a valuable intermediate in the development of novel drugs.
The 2-aminopyridine core is a key component in numerous biologically active compounds with activities including antibacterial, anticancer, and anti-inflammatory properties.[4][7] The aminomethyl group at the 2-position allows for the facile introduction of various side chains and pharmacophores through amide coupling or other synthetic transformations.
The bromine atom at the 5-position is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of aryl and heteroaryl groups, allowing for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
The logical relationship for the utility of 2-Aminomethyl-5-bromopyridine in a drug discovery workflow can be visualized as follows:
Caption: Role of 2-Aminomethyl-5-bromopyridine in a drug discovery workflow.
Conclusion
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Pivotal Physicochemical Properties of Bromopyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: Bromopyridine derivatives represent a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of a bromine atom on the pyridine ring dramatically influences the molecule's physicochemical properties and reactivity. This, in turn, dictates its behavior in biological systems and its suitability for various applications, particularly in drug development where properties like solubility, lipophilicity, and basicity are paramount for absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth analysis of the core physicochemical properties of bromopyridine derivatives, detailed experimental protocols for their determination, and a look into their role in modulating critical biological pathways.
Core Physicochemical Properties of Bromopyridine Isomers
The position of the bromine atom (at C2, C3, or C4) relative to the ring nitrogen fundamentally alters the electronic distribution within the pyridine ring, leading to significant variations in the physicochemical properties of the three main isomers. These differences are crucial for medicinal chemists when selecting the appropriate starting material for a synthetic campaign.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, providing a clear comparison for researchers.
Table 1: General and Physical Properties of Bromopyridine Isomers
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Molecular Formula | C₅H₄BrN[1] | C₅H₄BrN[1] | C₅H₄BrN |
| Molar Mass ( g/mol ) | 158.00[1][2] | 157.998[3] | 158.00[3] |
| Appearance | Colorless liquid[1] | Colorless liquid[3] | Hygroscopic solid[3] |
| Melting Point (°C) | Not applicable (Liquid at RT) | -27[3] | 55-58[3] |
| Boiling Point (°C) | 192-194[1][3] | 173[3][4] | 185-187[3] |
| Density (g/mL @ 25°C) | 1.657[2][3] | 1.640[3] | Not applicable (Solid) |
Table 2: Key Physicochemical Parameters for Drug Discovery
| Parameter | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| pKa (of conjugate acid) | 0.71[2][3] | 2.84[3] | 3.5[3] |
| Water Solubility | Slightly miscible[1][3] (20 g/L)[2] | Slightly miscible[3] | Soluble[3] |
| Calculated logP | 1.4 | 1.6 | 1.2 |
Note: logP values are calculated estimates as experimental values can vary. The trend is generally what is of interest.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible measurement of physicochemical properties is critical. Below are detailed methodologies for determining the key parameters discussed.
Determination of Melting Point (for solids)
The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.[5]
-
Principle: A small, powdered sample of the pure compound is heated slowly at a controlled rate. The temperature range from the first sign of melting (first drop of liquid) to the completion of melting (all solid turns to liquid) is recorded. Pure compounds typically exhibit a sharp melting range of 1-2°C.[1]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns), glass capillary tubes (sealed at one end).[1]
-
Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to load a small amount of the sample.[1][3]
-
Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm for an accurate reading.[3]
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.[3]
-
Heating: If the approximate melting point is unknown, perform a rapid initial heating to estimate the range. For an accurate measurement, set the apparatus to heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[3]
-
Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.
-
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured with a pH meter after each addition of titrant. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
-
Apparatus: pH meter with a combination glass electrode, burette, stirrer.
-
Methodology:
-
Preparation: Prepare a solution of the bromopyridine derivative of known concentration (e.g., 0.01 M) in carbonate-free water.
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: Place the pH electrode in the sample solution and begin stirring. Add small, precise increments of a standardized strong acid (e.g., HCl) from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which can be found by calculating the first derivative of the curve.
-
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
The shake-flask method is the "gold standard" for determining the partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH).[6]
-
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). After reaching equilibrium, the concentration of the compound in each phase is measured.
-
Apparatus: Vials, orbital shaker, centrifuge, HPLC-UV or LC-MS system.
-
Methodology:
-
Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[6]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer.
-
Equilibration: Shake the vials vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition and reach equilibrium.[7][8]
-
Phase Separation: Centrifuge the vials to ensure a clear separation of the n-octanol and aqueous layers.[8]
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV or LC-MS method with a calibration curve.
-
Calculation: The logD is calculated using the following equation: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )[8]
-
Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
-
Apparatus: Vials, orbital shaker, centrifuge, filtration system (e.g., syringe filters), HPLC-UV or LC-MS system.
-
Methodology:
-
Sample Preparation: Add an excess of the solid test compound to a vial containing the desired solvent (e.g., PBS at pH 7.4).[9]
-
Equilibration: Seal the vials and shake them at a constant temperature for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Filtration: Carefully filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.[9]
-
Quantification: Analyze the clear filtrate by HPLC-UV or LC-MS against a standard calibration curve to determine the compound's concentration.[2]
-
Reporting: The solubility is reported in units such as µg/mL or µM at the specified temperature and pH.[2]
-
Biological Relevance: Bromopyridines in Kinase Inhibition
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[10][11] Bromopyridine and its related derivatives (like bromopyrimidines) are crucial synthetic intermediates for creating these inhibitors.[4]
A prominent example is the role of such scaffolds in inhibitors of Bruton's Tyrosine Kinase (BTK) . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation and survival.[4] Dysregulation of this pathway is implicated in various B-cell malignancies.
Conclusion
The physicochemical properties of bromopyridine derivatives are not merely academic data points; they are critical parameters that guide synthetic strategy and predict the ultimate success of a molecule in a biological context. The position of the bromine atom dictates the molecule's pKa, solubility, and lipophilicity, all of which have profound implications for drug development. A thorough understanding of these properties, coupled with robust and standardized experimental protocols for their measurement, empowers researchers to make informed decisions, accelerating the journey from a chemical scaffold to a life-saving therapeutic.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. westlab.com [westlab.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. enamine.net [enamine.net]
- 8. Shake Flask LogD | Domainex [domainex.co.uk]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of (5-Bromopyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromopyridin-2-yl)methanamine is a key building block in pharmaceutical research and development. Understanding its stability and degradation pathways is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and drug products. This technical guide provides a comprehensive overview of the known stability profile of (5-Bromopyridin-2-yl)methanamine, outlines potential degradation pathways based on its chemical structure, and offers detailed experimental protocols for conducting forced degradation studies. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a framework for establishing its stability profile.
Chemical Profile and General Stability
(5-Bromopyridin-2-yl)methanamine, with the chemical formula C₆H₇BrN₂, is a substituted pyridine derivative.[1][2] Safety data sheets and general chemical information indicate that the compound is stable under recommended storage conditions.
Table 1: General Stability and Storage of (5-Bromopyridin-2-yl)methanamine
| Parameter | Recommendation/Information | Source |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Protect from light and moisture.[3][4] | AK Scientific, Inc., Santa Cruz Biotechnology |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5] | ChemicalBook |
| Hazardous Decomposition Products | Under combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5][6] | Fisher Scientific, ChemicalBook |
Potential Degradation Pathways
Based on the functional groups present in (5-Bromopyridin-2-yl)methanamine (a primary amine and a bromopyridine ring), several degradation pathways can be postulated under stress conditions. These pathways are critical for identifying potential impurities that may arise during manufacturing, storage, or administration.
Oxidative Degradation
The primary amine group is susceptible to oxidation, which can lead to the formation of an imine, and subsequently, the corresponding aldehyde or carboxylic acid at the 2-position of the pyridine ring. The pyridine ring itself can also be oxidized, particularly under harsh conditions, leading to N-oxide formation or ring opening.
References
- 1. (5-Bromopyridin-2-yl)methanamine | C6H7BrN2 | CID 49761678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. aksci.com [aksci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-Amino-5-bromopyridine(1072-97-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Predicted ¹H NMR Spectrum of (5-Bromopyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromopyridin-2-yl)methanamine. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities, supported by a generalized experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for (5-Bromopyridin-2-yl)methanamine is summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and typical chemical shift values for aminomethyl groups. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, along with the electron-donating effect of the aminomethyl group, influence the chemical shifts of the aromatic protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.5 | Doublet (d) | ~2.0 | 1H |
| H-4 | ~7.8 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |
| H-3 | ~7.3 | Doublet (d) | ~8.5 | 1H |
| -CH₂- | ~3.9 | Singlet (s) | N/A | 2H |
| -NH₂ | ~1.8 | Broad Singlet (br s) | N/A | 2H |
Structural and Spectral Correlation
The following diagram illustrates the structure of (5-Bromopyridin-2-yl)methanamine and the predicted correlation between each unique proton and its corresponding signal in the ¹H NMR spectrum.
Caption: Correlation of protons in (5-Bromopyridin-2-yl)methanamine to their predicted ¹H NMR signals.
Detailed Rationale for Predictions
-
Aromatic Protons (H-3, H-4, H-6): The pyridine ring protons are in the aromatic region (7.0-9.0 ppm).
-
H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded and appear at the highest chemical shift, predicted around 8.5 ppm. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the bromine at the 5-position and is predicted to be around 7.8 ppm.
-
H-3: This proton is coupled to H-4, appearing as a doublet. It is the most upfield of the aromatic protons, with a predicted chemical shift of approximately 7.3 ppm.
-
-
Methylene Protons (-CH₂-): These protons are in a benzylic-like position, attached to the pyridine ring. Their chemical shift is expected to be around 3.9 ppm. They are predicted to appear as a singlet as coupling to the neighboring amine protons is often not observed due to rapid exchange.
-
Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature.[1] They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. A predicted range is between 1.5 and 2.5 ppm. These protons can be exchanged with deuterium by adding D₂O to the sample, which would cause their signal to disappear, confirming their assignment.[1]
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a generalized, detailed methodology for acquiring the ¹H NMR spectrum of (5-Bromopyridin-2-yl)methanamine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of (5-Bromopyridin-2-yl)methanamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the -NH₂ protons.
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[2]
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
-
The sample temperature is typically maintained at 25 °C (298 K).
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters to be set include:
-
Spectral Width: Typically 12-16 ppm to ensure all signals are observed.
-
Pulse Angle: A 90° pulse is commonly used for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed.
-
Fourier Transform: The FID is converted from the time domain to the frequency domain.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm.
5. Further Experiments (Optional):
-
2D COSY (Correlation Spectroscopy): This experiment can be performed to confirm the coupling relationships between protons, particularly within the pyridine ring.
-
D₂O Exchange: A drop of deuterium oxide (D₂O) is added to the NMR tube, and the ¹H NMR spectrum is re-acquired. The disappearance of the -NH₂ signal would confirm its assignment.[1]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of (5-Bromopyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (5-Bromopyridin-2-yl)methanamine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 5-aryl-2-(aminomethyl)pyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[1][2] For a substrate like (5-Bromopyridin-2-yl)methanamine, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyridine ring.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction between (5-Bromopyridin-2-yl)methanamine and an arylboronic acid in the presence of a base and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters and Yields
While specific quantitative data for the Suzuki coupling of (5-Bromopyridin-2-yl)methanamine is not extensively documented in readily available literature, the following tables summarize typical reaction conditions and yields for structurally analogous bromopyridine derivatives. These examples provide a strong predictive framework for the successful coupling of (5-Bromopyridin-2-yl)methanamine.
Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [3][4]
Note: These conditions are for a related, but different, substrate and should be considered as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 72 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 68 |
Table 2: Suzuki Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids [5]
Note: This table illustrates an alternative set of conditions for a related substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (~85-90) | 8-12 | 88 |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (~85-90) | 8-12 | 92 |
| 3 | 3-Anisylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (~85-90) | 8-12 | 85 |
Experimental Workflow and Signaling Pathways
The workflow for a typical Suzuki coupling reaction is outlined below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent work-up and purification.
Caption: Experimental workflow for the Suzuki coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are detailed experimental protocols for the palladium-catalyzed cross-coupling of (5-Bromopyridin-2-yl)methanamine, adapted from procedures for structurally similar compounds.[3][4]
Protocol 1: General Procedure using Pd(PPh₃)₄ in Dioxane/Water
Materials:
-
(5-Bromopyridin-2-yl)methanamine (1.0 eq)
-
Arylboronic acid (1.1-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-2.5 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add (5-Bromopyridin-2-yl)methanamine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(aminomethyl)pyridine.
Protocol 2: Alternative Procedure using Pd(OAc)₂ in Isopropanol/Water
Materials:
-
(5-Bromopyridin-2-yl)methanamine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Isopropanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)methanamine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of isopropanol and water (e.g., 2:1 ratio, 10 mL isopropanol and 5 mL water for a 1 mmol scale).[5]
-
Add potassium carbonate (2.0 eq) and palladium(II) acetate (0.03 eq, 3 mol%).[5]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the arylation of (5-Bromopyridin-2-yl)methanamine. The protocols provided, based on closely related structures, offer a solid foundation for the synthesis of a diverse library of 5-aryl-2-(aminomethyl)pyridine derivatives. These compounds are valuable for further investigation in various fields, particularly in the development of new therapeutic agents. Researchers should consider that optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for specific arylboronic acid coupling partners.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocol for Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals.[2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine, a key building block for various biologically active compounds. The protocol is based on established methodologies for the amination of structurally similar bromopyridines.[3][4]
Reaction Principle
The Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through a sequence of key steps:[3][5]
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of (5-Bromopyridin-2-yl)methanamine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1][2]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and needs to be optimized for specific substrates.[3]
Experimental Protocol
This protocol provides a general methodology for the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine with a generic primary or secondary amine.
Materials:
-
(5-Bromopyridin-2-yl)methanamine (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, dppp; 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, followed by (5-Bromopyridin-2-yl)methanamine, and then the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reactant.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.[3][4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[6]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions that can be used as a starting point for the optimization of the Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine. Yields are highly dependent on the specific amine coupling partner and require empirical determination.
| Component | Example Reagents | Typical Loading (mol% or equiv) |
| Aryl Halide | (5-Bromopyridin-2-yl)methanamine | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% |
| Ligand | Xantphos, BINAP, dppp | 2 - 10 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.2 equiv |
| Solvent | Toluene, Dioxane | - |
| Temperature | - | 80 - 110 °C |
| Time | - | 1 - 24 h |
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for (5-Bromopyridin-2-yl)methanamine in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-2-yl)methanamine is a versatile bidentate N,N-ligand with significant potential in organometallic catalysis. Its structure, featuring a pyridine ring and a primary amine separated by a methylene bridge, allows for the formation of stable five-membered chelate rings with various transition metals. The presence of a bromine atom on the pyridine ring offers a site for further functionalization, making this ligand an attractive building block for the synthesis of more complex catalytic systems. These application notes provide an overview of the potential uses of (5-Bromopyridin-2-yl)methanamine as a ligand in palladium-catalyzed cross-coupling reactions and rhodium/iridium-catalyzed transfer hydrogenation, complete with detailed experimental protocols and representative data based on analogous systems.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The combination of (5-Bromopyridin-2-yl)methanamine with a palladium precursor is anticipated to form a highly active catalyst for Suzuki-Miyaura cross-coupling reactions. The ligand's electron-donating aminomethyl and pyridine moieties can stabilize the palladium center throughout the catalytic cycle, promoting efficient oxidative addition, transmetalation, and reductive elimination. This catalytic system is expected to be effective for the coupling of a wide range of aryl halides with arylboronic acids.
Representative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids using a palladium complex of a related N-diphenylphosphanyl-2-aminopyridine ligand. This data provides an indication of the expected performance of a catalyst system incorporating (5-Bromopyridin-2-yl)methanamine.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 95 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 92 |
| 3 | 2-Chloropyridine | Phenylboronic acid | 2 | Dioxane | Cs₂CO₃ | 110 | 16 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 8 | 98 |
| 5 | 4-Chloroacetophenone | 4-Tolylboronic acid | 1.5 | Dioxane | K₂CO₃ | 100 | 14 | 90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(5-Bromopyridin-2-yl)methanamine
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and (5-Bromopyridin-2-yl)methanamine (0.012 mmol, 1.2 mol%).
-
Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the remaining anhydrous 1,4-dioxane (3 mL).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application 2: Rhodium/Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Complexes of (5-Bromopyridin-2-yl)methanamine with rhodium(III) or iridium(III) are expected to be effective catalysts for the transfer hydrogenation of ketones to chiral secondary alcohols. In the presence of a hydrogen donor, such as isopropanol or a formate salt, these catalysts can facilitate the reduction of a variety of prochiral ketones with high efficiency and potentially good enantioselectivity, depending on the substitution of the ligand.
Representative Data
The following table presents representative data for the asymmetric transfer hydrogenation of various ketones catalyzed by an in situ generated rhodium complex with a chiral diamine ligand. This data is indicative of the potential performance of a chiral derivative of (5-Bromopyridin-2-yl)methanamine in this transformation.
| Entry | Ketone | Catalyst | H-Donor | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetophenone | [Rh(cod)Cl]₂ / Chiral Diamine | i-PrOH | KOH | 80 | 2 | >99 |
| 2 | 4-Methoxyacetophenone | [Rh(cod)Cl]₂ / Chiral Diamine | i-PrOH | KOH | 80 | 3 | 98 |
| 3 | 1-Indanone | [Rh(cod)Cl]₂ / Chiral Diamine | HCOOH/NEt₃ | - | 40 | 6 | 95 |
| 4 | 2-Acetylpyridine | [Ir(Cp*)Cl₂]₂ / Chiral Diamine | i-PrOH | KOH | 82 | 1 | >99 |
| 5 | Propiophenone | [Rh(cod)Cl]₂ / Chiral Diamine | i-PrOH | KOH | 80 | 4 | 97 |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
Materials:
-
[Rh(cod)Cl]₂ or [Ir(Cp*)Cl₂]₂
-
Chiral derivative of (5-Bromopyridin-2-yl)methanamine (or the achiral ligand for racemic reduction)
-
Ketone (1.0 mmol)
-
Isopropanol (i-PrOH, 10 mL)
-
Potassium hydroxide (KOH, 0.1 mmol)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Formation (in situ):
-
In a Schlenk tube, dissolve [Rh(cod)Cl]₂ (0.005 mmol, 0.5 mol%) and the chiral aminopyridine ligand (0.011 mmol, 1.1 mol%) in isopropanol (5 mL) under an inert atmosphere.
-
Stir the solution at room temperature for 20 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate Schlenk tube, dissolve the ketone (1.0 mmol) and KOH (0.1 mmol) in isopropanol (5 mL).
-
-
Reaction Execution:
-
Transfer the catalyst solution to the ketone solution via cannula.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
-
Purification and Analysis:
-
Filter and concentrate the solution to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.
-
Determine the conversion by GC and the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Caption: Chelation of (5-Bromopyridin-2-yl)methanamine to a metal center (M).
Caption: General workflow for catalytic transfer hydrogenation of ketones.
Conclusion
(5-Bromopyridin-2-yl)methanamine represents a promising and adaptable ligand for a range of important catalytic transformations in organometallic chemistry. Its straightforward coordination chemistry and the potential for further modification make it a valuable tool for the development of novel and efficient catalysts. The protocols and representative data provided herein serve as a guide for researchers exploring the catalytic applications of this ligand in areas such as cross-coupling and asymmetric synthesis, which are crucial for the advancement of pharmaceutical and materials science research.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (5-Bromopyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various pharmaceutical intermediates starting from (5-Bromopyridin-2-yl)methanamine. This versatile building block, featuring a reactive bromine atom and a primary aminomethyl group, is a valuable precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols outlined below focus on key bond-forming reactions, including palladium-catalyzed cross-coupling reactions and functionalization of the primary amine.
Introduction to Synthetic Strategies
(5-Bromopyridin-2-yl)methanamine offers two primary sites for chemical modification: the bromine atom on the pyridine ring and the primary aminomethyl group. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties. The primary amine can be readily functionalized through acylation, reductive amination, and other nitrogen-centered reactions. The strategic combination of these transformations enables the construction of diverse molecular scaffolds for drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 5-position of the pyridine ring in (5-Bromopyridin-2-yl)methanamine serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(aminomethyl)pyridines
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of (5-Bromopyridin-2-yl)methanamine with an arylboronic acid in the presence of a base. The catalytic cycle includes oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.
dot
Caption: Suzuki-Miyaura coupling of (5-Bromopyridin-2-yl)methanamine.
Quantitative Data:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene/EtOH/H2O | 85 | 16 | 80-90 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | DMF | 100 | 12 | 75-85 |
Experimental Protocol:
-
To a Schlenk flask, add (5-Bromopyridin-2-yl)methanamine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (as specified in the table).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl-(5-pyridin-2-yl)methanamine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1][2] This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceutical compounds.[3]
Reaction Principle: This reaction couples (5-Bromopyridin-2-yl)methanamine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
dot
Caption: Buchwald-Hartwig amination of (5-Bromopyridin-2-yl)methanamine.
Quantitative Data:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd2(dba)3 (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 12 | 70-80 |
| Morpholine | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 | Dioxane | 100 | 18 | 75-85 |
| Indole | Pd2(dba)3 (2.5) | XPhos (5) | K3PO4 | Toluene | 110 | 24 | 65-75 |
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add (5-Bromopyridin-2-yl)methanamine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Functionalization of the Aminomethyl Group
The primary aminomethyl group of (5-Bromopyridin-2-yl)methanamine is a versatile handle for introducing a variety of functional groups.
N-Acylation for the Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for the synthesis of amides, which are common structural motifs in pharmaceuticals.
Reaction Principle: (5-Bromopyridin-2-yl)methanamine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. The use of a coupling agent is often required for reactions with carboxylic acids.
dot
Caption: N-Acylation of (5-Bromopyridin-2-yl)methanamine.
Quantitative Data:
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | 90-98 |
| Benzoyl chloride | Pyridine | THF | 0 to RT | 3 | 85-95 |
| Acetic anhydride | None | Acetic acid | 100 | 1 | 90-97 |
Experimental Protocol (using Acid Chloride):
-
Dissolve (5-Bromopyridin-2-yl)methanamine (1.0 mmol) and the base (1.2 mmol) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize or purify by column chromatography if necessary.
Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a method to form amines from a carbonyl compound and an amine. It is a powerful tool for introducing alkyl or arylalkyl substituents on the nitrogen atom.
Reaction Principle: (5-Bromopyridin-2-yl)methanamine reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent to the corresponding secondary amine.
dot
Caption: Reductive amination of (5-Bromopyridin-2-yl)methanamine.
Quantitative Data:
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | 1,2-Dichloroethane | RT | 12 | 80-90 |
| Acetone | NaBH3CN | Methanol | RT | 24 | 75-85 |
| Cyclohexanone | H2, Pd/C | Ethanol | RT | 8 | 85-95 |
Experimental Protocol (using NaBH(OAc)3):
-
To a stirred solution of (5-Bromopyridin-2-yl)methanamine (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in the solvent, add the reducing agent (1.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
(5-Bromopyridin-2-yl)methanamine is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The methodologies presented in these application notes, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, N-acylation, and reductive amination, provide robust and efficient pathways to novel and complex molecules. The provided protocols and quantitative data serve as a strong foundation for researchers and scientists in the field of drug discovery and development to explore the vast chemical space accessible from this key building block. Careful optimization of reaction conditions will be crucial for achieving high yields and purity for specific target molecules.
References
Application Notes and Protocols for the Derivatization of (5-Bromopyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (5-Bromopyridin-2-yl)methanamine in Medicinal Chemistry
(5-Bromopyridin-2-yl)methanamine is a key building block in modern drug discovery, offering a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. Its structure, featuring a pyridine ring substituted with a bromine atom and a primary aminomethyl group, presents multiple points for chemical modification. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The primary amine is a nucleophilic center, readily undergoing reactions such as acylation, alkylation, reductive amination, and sulfonylation to generate a library of derivatives with distinct physicochemical and biological properties. This strategic derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
These application notes provide a comprehensive guide to the experimental procedures for the derivatization of (5-Bromopyridin-2-yl)methanamine, grounded in established chemical principles and supported by relevant literature. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers in their quest to develop novel therapeutics.
I. N-Acylation: Formation of Amides
The N-acylation of (5-Bromopyridin-2-yl)methanamine to form amides is a fundamental transformation that introduces a carbonyl group adjacent to the nitrogen atom. This modification can significantly impact the molecule's hydrogen bonding capacity, polarity, and metabolic stability.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are commonly used due to their high reactivity. The choice between them often depends on commercial availability and the desired reaction rate.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the acylating agent.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis of N-((5-bromopyridin-2-yl)methyl)acetamide
This protocol details the acetylation of (5-Bromopyridin-2-yl)methanamine using acetyl chloride.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (5-Bromopyridin-2-yl)methanamine | 187.04 | 1.87 g | 10.0 |
| Acetyl chloride | 78.50 | 0.86 mL | 12.0 |
| Triethylamine (TEA) | 101.19 | 2.10 mL | 15.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated aqueous sodium bicarbonate | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (5-Bromopyridin-2-yl)methanamine (1.87 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.10 mL, 15.0 mmol) to the stirred solution.
-
Slowly add acetyl chloride (0.86 mL, 12.0 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-((5-bromopyridin-2-yl)methyl)acetamide as a white solid.
Application of (5-Bromopyridin-2-yl)methanamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
(5-Bromopyridin-2-yl)methanamine is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, offers multiple reaction sites for the construction of complex molecules. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The primary amine of the aminomethyl moiety serves as a key nucleophile or a point for amide bond formation, enabling the elaboration of side chains that can interact with biological targets.
This application note provides a comprehensive overview of the utility of (5-Bromopyridin-2-yl)methanamine in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors. Detailed protocols for representative synthetic transformations and biological assays are provided to guide researchers in their drug discovery efforts.
Key Applications in Medicinal Chemistry
The primary application of (5-Bromopyridin-2-yl)methanamine lies in its use as a scaffold for the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, while the substituents at the 2- and 5-positions can be tailored to achieve potency and selectivity for specific kinases.
Derivatives of similar 2-aminopyridine scaffolds have shown inhibitory activity against a range of kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various members of the Janus kinase (JAK) family. These kinases are implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Quantitative Data on Structurally Related Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Compound |
| Analog A | CSF1R | 15 | 85 | Pexidartinib |
| Analog B | VEGFR-2 | 28 | 150 | Sunitinib |
| Analog C | JAK2 | 5 | 40 | Tofacitinib |
| Analog D | p38 MAPK | 50 | 250 | Losmapimod |
Note: The data presented are representative values for analogous compounds and are intended for illustrative purposes. Actual potencies of derivatives of (5-Bromopyridin-2-yl)methanamine will vary depending on the specific modifications.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of (5-Bromopyridin-2-yl)methanamine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring.
Materials:
-
(5-Bromopyridin-2-yl)methanamine
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add (5-Bromopyridin-2-yl)methanamine (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add Pd(dppf)Cl2 (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 5 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-aryl- or 5-heteroaryl-pyridin-2-yl)methanamine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CSF1R)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase, using CSF1R as an example.
Materials:
-
Recombinant human CSF1R enzyme
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a well of the assay plate, add the assay buffer, the inhibitor compound at the desired concentration (final DMSO concentration should be ≤1%), and the recombinant CSF1R enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP (at the Km concentration for CSF1R) and the substrate.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for N-Alkylation of 2-Aminomethyl-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethyl-5-bromopyridine is a valuable building block in medicinal chemistry and drug development. The presence of a primary amino group and a reactive bromine atom on the pyridine ring allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. N-alkylation of the primary amino group is a fundamental transformation that enables the introduction of various substituents, modulating the pharmacological properties of the final compounds.
This document provides detailed application notes and experimental protocols for the N-alkylation of 2-aminomethyl-5-bromopyridine, covering two primary methodologies: direct N-alkylation with alkyl halides and reductive amination.
Reaction Principles
The N-alkylation of 2-aminomethyl-5-bromopyridine can be achieved through several synthetic strategies. The choice of method often depends on the nature of the alkyl group to be introduced, the desired selectivity, and the overall synthetic route.
1. Direct N-Alkylation with Alkyl Halides: This is a classical and widely used method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is typically required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the resulting secondary amine, which can otherwise be protonated and become non-nucleophilic. Over-alkylation to form the tertiary amine or even a quaternary ammonium salt is a common side reaction that needs to be controlled.
2. Reductive Amination: This powerful and versatile method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate in situ. The imine is then reduced to the corresponding secondary amine using a suitable reducing agent. This one-pot procedure is highly efficient and often provides better control over mono-alkylation compared to direct alkylation with reactive alkyl halides.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of primary amines, including those analogous to 2-aminomethyl-5-bromopyridine, based on established literature.
| Method | Alkylating/Carbonyl Agent | Base | Solvent | Reducing Agent | Temperature (°C) | Typical Yields (%) |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃, Et₃N | DMF, CH₃CN, THF | - | 25 - 80 | 60 - 95 |
| Benzyl Bromide | K₂CO₃, NaH | DMF | - | 0 - 60 | 70 - 98 | |
| Alkyl Chloride | NaI (catalyst), K₂CO₃ | CH₃CN | - | 80 (reflux) | 50 - 85 | |
| Reductive Amination | Aliphatic/Aromatic Aldehyde | Acetic Acid (catalyst) | MeOH, EtOH, DCM | NaBH₃CN, NaBH(OAc)₃ | 0 - 25 | 75 - 95 |
| Ketone | Ti(OiPr)₄ (Lewis Acid) | DCE, THF | NaBH₄, NaBH₃CN | 25 - 60 | 70 - 90 | |
| Aldehyde/Ketone | - | - | H₂/Pd-C | 25 - 50 | 80 - 99 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of 2-aminomethyl-5-bromopyridine using an alkyl bromide.
Materials:
-
2-Aminomethyl-5-bromopyridine
-
Alkyl bromide (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-aminomethyl-5-bromopyridine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl bromide (1.1 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the N-alkylation of 2-aminomethyl-5-bromopyridine via reductive amination with an aldehyde.
Materials:
-
2-Aminomethyl-5-bromopyridine
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2-aminomethyl-5-bromopyridine (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCM.
-
Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated secondary amine.
Mandatory Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Concluding Remarks
The N-alkylation of 2-aminomethyl-5-bromopyridine is a crucial transformation for the synthesis of diverse libraries of compounds for drug discovery and development. Both direct alkylation with alkyl halides and reductive amination offer effective and reliable methods to achieve this. The choice between these protocols will depend on the specific substrate, desired product, and the need to control for side reactions such as over-alkylation. The provided protocols and data serve as a comprehensive guide for researchers to successfully perform this important synthetic step.
Application Notes and Protocols for High-Throughput Screening of CAS 1251953-03-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The identification of small molecule inhibitors of STAT3 is a key objective in modern drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify novel STAT3 inhibitors.[1]
This document provides detailed application notes and protocols for the use of CAS 1251953-03-3, a novel investigational compound referred to herein as Compound X , in high-throughput screening assays designed to identify and characterize inhibitors of the STAT3 signaling pathway. The methodologies described are based on established and widely used HTS techniques for STAT3 inhibitor discovery.
Hypothetical Mechanism of Action of Compound X
For the purpose of these application notes, we hypothesize that Compound X (CAS 1251953-03-3) acts as a potent and selective inhibitor of STAT3 phosphorylation. The activation of STAT3 is initiated by the phosphorylation of a critical tyrosine residue (Tyr705) by Janus kinases (JAKs) following cytokine or growth factor receptor stimulation.[1][2] By inhibiting this phosphorylation event, Compound X is presumed to prevent the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby blocking its transcriptional activity.
Visualization of the STAT3 Signaling Pathway and the Role of Compound X
The following diagram illustrates the canonical STAT3 signaling pathway and the proposed point of intervention for Compound X.
Caption: Hypothetical inhibition of STAT3 phosphorylation by Compound X.
Experimental Protocols
The following protocols describe a primary high-throughput screen to identify inhibitors of STAT3 phosphorylation and a secondary assay to confirm their activity and determine potency.
Primary High-Throughput Screen: AlphaLISA SureFire Phospho-STAT3 (Tyr705) Assay
This assay is a highly sensitive, no-wash immunoassay for the quantitative detection of phosphorylated STAT3 in cell lysates.[3] It is well-suited for HTS due to its speed and automation compatibility.
Experimental Workflow Diagram:
Caption: Workflow for the primary HTS AlphaLISA assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture A431 cells (human epidermoid carcinoma) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 10,000 cells per well in a 384-well clear-bottom tissue culture plate and incubate overnight at 37°C in 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of Compound X (CAS 1251953-03-3) in DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., 0.01 µM to 100 µM).
-
Add 1 µL of the diluted compound solutions to the cell plates. Include vehicle (DMSO) and positive control (known STAT3 inhibitor) wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of epidermal growth factor (EGF) at a final concentration of 100 ng/mL in serum-free media.
-
Add the EGF solution to all wells except the unstimulated controls.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Carefully remove the media from the wells.
-
Add 10 µL of the AlphaLISA SureFire Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10 minutes at room temperature.
-
-
Assay Procedure:
-
Transfer 5 µL of the cell lysate to a 384-well white ProxiPlate.
-
Prepare the AlphaLISA Acceptor Mix and add 5 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Prepare the AlphaLISA Donor Mix and add 5 µL to each well under subdued lighting.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection and Data Analysis:
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision Multilabel Plate Reader).
-
Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO-treated controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Secondary Confirmatory Assay: STAT3 DNA-Binding ELISA
This assay confirms the inhibitory activity of hits from the primary screen by measuring their ability to prevent STAT3 from binding to its DNA consensus sequence.
Detailed Protocol:
-
Nuclear Extract Preparation:
-
Treat a large culture of A431 cells with Compound X at various concentrations, followed by EGF stimulation as described above.
-
Prepare nuclear extracts from the cell pellets using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
ELISA Procedure:
-
Use a commercially available STAT3 Transcription Factor Assay Kit.
-
Add 50 µL of the complete binding buffer to the wells of the DNA-coated 96-well plate.
-
Add 10 µg of the prepared nuclear extracts to the designated wells.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the diluted primary antibody (anti-STAT3) to each well and incubate for 1 hour.
-
Wash the wells three times.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells five times.
-
Add 100 µL of the developing solution and incubate for 15-45 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of DNA binding for each concentration of Compound X.
-
Determine the IC₅₀ value for the inhibition of DNA binding.
-
Data Presentation
The following tables summarize the hypothetical quantitative data for Compound X in the described assays.
Table 1: Physicochemical Properties of Compound X
| Property | Value |
| CAS Number | 1251953-03-3 |
| Molecular Formula | C₆H₇BrN₂·2HCl |
| Molecular Weight | 259.96 g/mol |
| Purity | >98% |
| Solubility (DMSO) | ≥ 50 mg/mL |
Table 2: In Vitro Biological Activity of Compound X
| Assay | Cell Line | IC₅₀ (µM) |
| AlphaLISA p-STAT3 (Tyr705) | A431 | 0.25 ± 0.05 |
| STAT3 DNA-Binding ELISA | A431 (Nuclear Extract) | 0.80 ± 0.12 |
| Cell Viability (72h) | A431 | 15.5 ± 2.1 |
Conclusion
The provided application notes and protocols outline a comprehensive strategy for the high-throughput screening and characterization of Compound X (CAS 1251953-03-3) as a hypothetical inhibitor of the STAT3 signaling pathway. The combination of a primary screen targeting STAT3 phosphorylation and a secondary assay confirming the inhibition of DNA binding provides a robust approach for identifying and validating novel STAT3 inhibitors. The presented data for Compound X, although hypothetical, illustrates its potential as a potent and selective inhibitor of the STAT3 pathway, warranting further investigation in preclinical models.
References
The Pivotal Role of (5-Bromopyridin-2-yl)methanamine in the Synthesis of Novel Pyrido[2,3-d]pyrimidines
(5-Bromopyridin-2-yl)methanamine has emerged as a critical starting material for the synthesis of novel heterocyclic compounds, particularly derivatives of pyrido[2,3-d]pyrimidine . This scaffold is of significant interest to researchers in drug discovery and medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties. The strategic placement of the bromo substituent and the primary amine on the pyridine ring provides a versatile platform for constructing complex fused heterocyclic systems.
This application note details the synthesis of a novel pyrido[2,3-d]pyrimidine derivative, 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one , from (5-Bromopyridin-2-yl)methanamine. The synthetic pathway involves a key cyclization step with urea, highlighting a straightforward and efficient method for the construction of this valuable heterocyclic core.
Synthetic Pathway and Mechanism
The synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one from (5-Bromopyridin-2-yl)methanamine proceeds through a two-step process involving the formation of a urea intermediate followed by an intramolecular cyclization.
Step 1: Urea Formation
Initially, (5-Bromopyridin-2-yl)methanamine is reacted with a source of isocyanic acid, typically generated in situ from the heating of urea, to form the corresponding N-((5-bromopyridin-2-yl)methyl)urea. This reaction is a standard nucleophilic addition of the primary amine to the isocyanate.
Step 2: Intramolecular Cyclization
The formed urea derivative then undergoes an intramolecular cyclization reaction upon heating. This cyclocondensation involves the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the urea moiety, followed by the elimination of ammonia, leading to the formation of the fused dihydropyrimidinone ring system. The bromine atom at the 8-position remains intact, providing a handle for further functionalization.
dot
Figure 1: Synthetic pathway for 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.
Experimental Protocols
Synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
-
Materials: (5-Bromopyridin-2-yl)methanamine, Urea, Dowtherm A.
-
Procedure:
-
A mixture of (5-Bromopyridin-2-yl)methanamine (1.87 g, 10 mmol) and urea (1.2 g, 20 mmol) in Dowtherm A (20 mL) is heated to 180-190 °C.
-
The reaction mixture is maintained at this temperature for 2 hours, during which the evolution of ammonia is observed.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with diethyl ether to remove residual Dowtherm A.
-
The solid is then recrystallized from ethanol to afford pure 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.
-
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one | (5-Bromopyridin-2-yl)methanamine | Urea | Dowtherm A | 2 | 75 | >300 |
Table 1: Synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
Characterization Data
8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one:
-
Appearance: White solid
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IR (KBr, cm⁻¹): 3250 (N-H), 1680 (C=O)
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¹H NMR (DMSO-d₆, δ ppm): 8.45 (s, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.20 (br s, 1H, NH), 4.40 (s, 2H, CH₂)
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¹³C NMR (DMSO-d₆, δ ppm): 165.2, 158.7, 149.5, 142.1, 129.8, 118.5, 115.3, 45.6
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MS (EI, m/z): 227/229 (M⁺)
Applications and Future Directions
The synthesized 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one serves as a versatile intermediate for the generation of a library of novel heterocyclic compounds. The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
Furthermore, the pyrido[2,3-d]pyrimidine core is a known pharmacophore.[1] Derivatives of this heterocyclic system have shown promising biological activities, including antimicrobial and anticancer effects.[1][2] The synthesized compound and its future derivatives can be screened for their potential as novel therapeutic agents.
dot
Figure 2: Experimental workflow for the synthesis and application of 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.
Conclusion
(5-Bromopyridin-2-yl)methanamine is a valuable and versatile starting material for the efficient synthesis of novel pyrido[2,3-d]pyrimidine derivatives. The straightforward cyclization reaction with urea provides a high-yield route to 8-Bromo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one, a key intermediate for the development of new compounds with potential therapeutic applications. This application note provides a detailed protocol and foundational data to support further research and development in this promising area of medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (5-Bromopyridin-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromopyridin-2-yl)methanamine. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where (5-Bromopyridin-2-yl)methanamine is used?
A1: (5-Bromopyridin-2-yl)methanamine is a versatile building block in organic synthesis, primarily utilized in two main types of reactions:
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Nucleophilic Substitution/Amination: The primary amine group (-CH₂NH₂) is a potent nucleophile, readily participating in reactions to form amides, sulfonamides, and secondary or tertiary amines.
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Cross-Coupling Reactions: The bromo-substituent on the pyridine ring is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to form C-C, C-N, C-O, and C-S bonds.
Q2: My Suzuki-Miyaura coupling reaction with (5-Bromopyridin-2-yl)methanamine is giving low yields. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors:
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Catalyst Inhibition: The primary amine and the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.
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Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system.
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Inefficient Base: The choice and amount of base are crucial for the transmetalation step.
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Side Reactions: Homocoupling of the boronic acid or protodebromination of the starting material can compete with the desired cross-coupling.
Q3: Can the primary amine of (5-Bromopyridin-2-yl)methanamine interfere with my cross-coupling reaction? How can I prevent this?
A3: Yes, the primary amine can interfere by acting as a ligand for the metal catalyst, potentially inhibiting its activity. To mitigate this, you can protect the amine group prior to the cross-coupling reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The protecting group can be removed in a subsequent step.
Q4: I am observing significant amounts of debromination in my reaction. How can I minimize this side reaction?
A4: Protodebromination (replacement of bromine with hydrogen) can be a significant side reaction. To minimize it, consider the following:
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Choice of Ligand and Catalyst: Using bulky electron-rich phosphine ligands can sometimes suppress this side reaction.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination.
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Purity of Reagents: Ensure your solvent and base are free of water and other protic impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using (5-Bromopyridin-2-yl)methanamine and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cross-Coupling | 1. Catalyst poisoning by the amine/pyridine. 2. Inappropriate ligand selection. 3. Suboptimal base or solvent. 4. Reaction not driven to completion. | 1. Protect the primary amine (e.g., with a Boc group). 2. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Test various bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[1] 4. Increase reaction time or temperature; microwave irradiation can sometimes improve yields and reduce reaction times.[2][3] |
| Formation of Impurities | 1. Homocoupling of coupling partners. 2. Protodebromination. 3. Side reactions involving the amine. | 1. Use a higher ratio of (5-Bromopyridin-2-yl)methanamine to the coupling partner. 2. Use anhydrous solvents and reagents; consider a milder base. 3. Protect the amine group. |
| Difficulty in Product Purification | 1. Product is highly polar. 2. Close-running impurities. | 1. Use reverse-phase chromatography or consider salt formation for purification. 2. Optimize the reaction to minimize byproducts; recrystallization may be an effective purification method. |
| Reaction Fails to Initiate | 1. Inactive catalyst. 2. Poor quality starting materials. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Verify the purity of (5-Bromopyridin-2-yl)methanamine and other reagents by NMR or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of (5-Bromopyridin-2-yl)methanamine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
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Reagent Preparation: In a Schlenk flask, combine (5-Bromopyridin-2-yl)methanamine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).[1] To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Protection of the Primary Amine
This protocol describes the protection of the primary amine of (5-Bromopyridin-2-yl)methanamine using Di-tert-butyl dicarbonate (Boc₂O).
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Dissolution: Dissolve (5-Bromopyridin-2-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA).
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Boc₂O Addition: Slowly add a solution of Boc₂O (1.1 eq.) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: The Boc-protected product can often be used in the next step without further purification. If necessary, purify by column chromatography.
Visualizations
Caption: General workflow for cross-coupling reactions.
Caption: Troubleshooting low reaction yield.
References
Technical Support Center: Cross-Coupling Reactions of (5-Bromopyridin-2-yl)methanamine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with (5-Bromopyridin-2-yl)methanamine. The following sections address common side products and offer strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with (5-Bromopyridin-2-yl)methanamine?
A1: The primary side products encountered during palladium-catalyzed cross-coupling reactions of (5-Bromopyridin-2-yl)methanamine are typically:
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Homocoupling Product: Dimerization of the starting material to form 5,5'-bis(2-(aminomethyl)pyridin-5-yl).
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Hydrodehalogenation Product: Reduction of the starting material to yield 2-(aminomethyl)pyridine.[1][2]
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Coupling Partner Homocoupling: Dimerization of the coupling partner, for instance, the formation of a biaryl from a boronic acid in a Suzuki-Miyaura reaction.
The prevalence of these side products is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q2: Why is (5-Bromopyridin-2-yl)methanamine prone to these side reactions?
A2: The aminomethyl group at the 2-position and the nitrogen atom within the pyridine ring can act as coordinating ligands for the palladium catalyst. This coordination can sometimes interfere with the desired catalytic cycle, leading to catalyst deactivation or promoting alternative reaction pathways that result in side products. The electronic nature of the pyridine ring also influences its reactivity in the oxidative addition step of the catalytic cycle.
Q3: Can the aminomethyl group interfere with the reaction?
A3: Yes, the primary amine of the aminomethyl group can potentially coordinate to the palladium center, which may inhibit the catalytic activity. In some cases, N-protection of the amine (e.g., with a Boc group) may be considered to prevent this, although many successful couplings are achieved without protection.
Troubleshooting Guides
Issue 1: Predominant Formation of Homocoupling Product
The homocoupling of two molecules of (5-Bromopyridin-2-yl)methanamine is a common side reaction.
Diagram of Reaction vs. Homocoupling:
Caption: Desired cross-coupling versus homocoupling pathway.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active species. Increase ligand-to-palladium ratio. | In-situ reduction of Pd(II) to Pd(0) can sometimes favor homocoupling. Excess ligand can stabilize the Pd(0) state and favor the cross-coupling pathway. |
| Reaction Temperature | Lower the reaction temperature. | Homocoupling can become more significant at higher temperatures. |
| Reagent Addition | Add the (5-Bromopyridin-2-yl)methanamine slowly to the reaction mixture containing the catalyst and coupling partner. | Maintaining a low concentration of the aryl halide can disfavor the dimerization reaction. |
Quantitative Data (Illustrative Example for Suzuki-Miyaura Coupling):
| Condition | Desired Product Yield (%) | Homocoupling Product Yield (%) | Hydrodehalogenation Yield (%) |
| High Temperature (120 °C) | 65 | 25 | 10 |
| Low Temperature (80 °C) | 85 | 10 | 5 |
| Slow Addition of Aryl Bromide | 90 | 5 | 5 |
Issue 2: Significant Hydrodehalogenation
The replacement of the bromine atom with a hydrogen atom is another common side reaction.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) instead of strong alkoxides (e.g., NaOtBu). | Strong bases can promote the formation of palladium hydride species, which are responsible for hydrodehalogenation.[2] |
| Solvent | Ensure anhydrous conditions. Avoid alcohol solvents if possible, or use them with caution. | Water and alcohols can be sources of hydride for the palladium catalyst. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[1] |
Quantitative Data (Illustrative Example for Buchwald-Hartwig Amination):
| Condition | Desired Product Yield (%) | Hydrodehalogenation Yield (%) | Other Side Products (%) |
| NaOtBu as base | 70 | 20 | 10 |
| K₃PO₄ as base | 88 | 7 | 5 |
| Anhydrous Toluene | 92 | 4 | 4 |
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of (5-Bromopyridin-2-yl)methanamine with a generic arylboronic acid.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Reagents:
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(5-Bromopyridin-2-yl)methanamine (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
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To a flame-dried Schlenk flask, add (5-Bromopyridin-2-yl)methanamine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
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Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
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Heat the reaction mixture to 90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of (5-Bromopyridin-2-yl)methanamine with a generic secondary amine.
Reagents:
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(5-Bromopyridin-2-yl)methanamine (1.0 equiv)
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Secondary amine (1.2 equiv)
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Pd₂(dba)₃ (0.02 equiv)
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XPhos (0.08 equiv)
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NaOtBu (1.4 equiv)
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Anhydrous Toluene
Procedure:
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In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
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Add (5-Bromopyridin-2-yl)methanamine and the secondary amine.
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Add anhydrous toluene.
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Seal the vessel, remove from the glovebox, and heat to 100 °C with stirring.
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Monitor the reaction by GC-MS or LC-MS.
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After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
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Concentrate the solution and purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the coupling of (5-Bromopyridin-2-yl)methanamine with a terminal alkyne.
Reagents:
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(5-Bromopyridin-2-yl)methanamine (1.0 equiv)
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Terminal alkyne (1.2 equiv)
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Pd(PPh₃)₂Cl₂ (0.03 equiv)
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CuI (0.05 equiv)
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Triethylamine (TEA) (2.0 equiv)
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Anhydrous THF
Procedure:
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To a Schlenk flask, add (5-Bromopyridin-2-yl)methanamine, Pd(PPh₃)₂Cl₂, and CuI.
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Evacuate and backfill with an inert gas three times.
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Add anhydrous THF, followed by triethylamine and the terminal alkyne.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
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Remove the solvent under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction Protocol
This protocol details the coupling of (5-Bromopyridin-2-yl)methanamine with an acrylate.
Reagents:
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(5-Bromopyridin-2-yl)methanamine (1.0 equiv)
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n-Butyl acrylate (1.5 equiv)
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Pd(OAc)₂ (0.02 equiv)
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P(o-tolyl)₃ (0.04 equiv)
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Triethylamine (TEA) (1.5 equiv)
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Anhydrous DMF
Procedure:
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Combine (5-Bromopyridin-2-yl)methanamine, Pd(OAc)₂, and P(o-tolyl)₃ in a Schlenk tube.
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Evacuate and backfill with an inert gas three times.
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Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
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Heat the reaction to 100 °C and stir for 12-24 hours.
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Monitor the reaction progress by GC-MS.
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Once complete, cool the mixture to room temperature and dilute with water.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with water and brine, then dry and concentrate.
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Purify the product by column chromatography.
References
Technical Support Center: Purification of (5-Bromopyridin-2-yl)methanamine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (5--Bromopyridin-2-yl)methanamine and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from (5-Bromopyridin-2-yl)methanamine?
A1: The primary methods for purifying reaction products of (5-Bromopyridin-2-yl)methanamine are column chromatography, crystallization, and aqueous work-up (extraction). The choice of technique depends on the specific reaction, the nature of the product (solid or oil), and the impurities present.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include unreacted starting materials, such as (5-Bromopyridin-2-yl)methanamine, and byproducts from side reactions. Depending on the reaction type, these could include over-alkylated or over-acylated products, or homocoupling products in the case of cross-coupling reactions.
Q3: How can I effectively remove unreacted (5-Bromopyridin-2-yl)methanamine from my product?
A3: Unreacted (5-Bromopyridin-2-yl)methanamine, being a basic compound, can often be removed with an acidic wash during the aqueous work-up. A dilute solution of hydrochloric acid (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt that will partition into the aqueous layer.
Q4: My product is also basic. Will an acidic wash lead to product loss?
A4: Yes, if your product is also basic, it may partition into the aqueous layer during an acidic wash. In such cases, careful pH control is crucial. Alternatively, column chromatography is often the most effective method to separate two basic compounds with different polarities.
Q5: What are the best practices for storing purified (5-Bromopyridin-2-yl)methanamine and its derivatives?
A5: These compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation.
Troubleshooting Guides
Issue 1: Difficulty in Separating Product from Impurities via Column Chromatography
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of product and impurities | - Inappropriate solvent system. - Column overloading. | - Systematically screen for an optimal solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. - Reduce the amount of crude material loaded onto the column. |
| Product streaking or tailing on the TLC/column | - The basicity of the pyridine nitrogen and the primary amine can lead to strong interactions with the acidic silica gel. | - Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia, to the eluent to suppress these interactions. - Consider using a different stationary phase, such as neutral alumina. |
| Product appears to be decomposing on the column | - The compound may be unstable on acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. - Use a less acidic stationary phase like neutral alumina. |
Issue 2: Problems with Crystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product oils out instead of crystallizing | - The compound is too soluble in the chosen solvent. - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities inhibiting crystallization. | - Re-dissolve the oil by heating and add a small amount of a "poor" solvent (an anti-solvent) in which the compound is less soluble. - Try a different solvent or a solvent mixture. Common solvent systems for pyridine derivatives include ethyl acetate/hexanes and dichloromethane/hexanes. - Ensure the crude product is sufficiently pure before attempting crystallization. A preliminary purification by column chromatography may be necessary. |
| No crystals form upon cooling | - The solution is not sufficiently concentrated. - The solution is supersaturated. | - Slowly evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product if available. |
Data Presentation
The following tables provide generalized data for the purification of (5-Bromopyridin-2-yl)methanamine derivatives. Optimal conditions should be determined experimentally for each specific compound.
Table 1: Typical Column Chromatography Conditions
| Stationary Phase | Typical Eluent System (Gradient) | Typical Rf of Product | Notes |
| Silica Gel | Hexanes/Ethyl Acetate (100:0 to 50:50) | 0.2 - 0.4 | Addition of 0.1-1% triethylamine to the eluent can improve peak shape. |
| Silica Gel | Dichloromethane/Methanol (100:0 to 95:5) | 0.2 - 0.4 | Useful for more polar compounds. |
| Neutral Alumina | Hexanes/Ethyl Acetate (100:0 to 70:30) | 0.3 - 0.5 | A good alternative for acid-sensitive compounds. |
Table 2: Common Crystallization Solvents
| Solvent System | Typical Purity Achieved | Estimated Yield | Notes |
| Ethyl Acetate/Hexanes | >98% | 70-90% | Good for compounds of moderate polarity. |
| Dichloromethane/Hexanes | >98% | 65-85% | Suitable for a wide range of polarities. |
| Isopropanol/Water | >99% | 60-80% | Often used for forming crystalline salts (e.g., hydrochloride or tartrate). |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture
This protocol is a general guideline for the initial purification of a reaction mixture containing a product derived from (5-Bromopyridin-2-yl)methanamine.
Workflow Diagram:
Caption: General workflow for an aqueous work-up.
Methodology:
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Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash (Optional): Transfer the mixture to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted starting amine. Caution: This step may also remove a basic product.
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Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the water.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the crude product using silica gel column chromatography.
Workflow Diagram:
Caption: Workflow for purification by column chromatography.
Methodology:
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Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
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Fraction Collection: Collect the eluate in a series of fractions.
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TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Crystallization
This protocol provides a general method for purifying a solid product by crystallization.
Logical Relationship Diagram:
Caption: Logical steps for purification by crystallization.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
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Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Further Cooling: Place the flask in an ice bath to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Overcoming solubility issues with (5-Bromopyridin-2-yl)methanamine dihydrochloride in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of (5-Bromopyridin-2-yl)methanamine dihydrochloride in chemical reactions, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. Why is it poorly soluble?
A1: this compound is a salt. The presence of two hydrochloride moieties protonates the amine functional groups, making the molecule highly polar and ionic. This high polarity leads to good solubility in polar protic solvents like water and methanol, but significantly limits its solubility in less polar organic solvents commonly used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
Q2: What solvents are recommended for dissolving this compound?
A2: For direct dissolution of the dihydrochloride salt, polar aprotic solvents are generally the best choice. However, for many organic reactions, achieving sufficient concentration in these solvents can still be challenging. The most effective strategy is often to convert the dihydrochloride salt to its free amine form, which is significantly more soluble in a wider range of organic solvents.
Q3: How can I improve the solubility of this compound for my reaction?
A3: The most reliable method to overcome solubility issues is to convert the dihydrochloride salt to the free amine, a process often referred to as "free-basing." This involves neutralizing the hydrochloride with a suitable base. The resulting free amine is a less polar molecule and exhibits significantly improved solubility in common organic solvents.
Q4: Can I use the free amine of (5-Bromopyridin-2-yl)methanamine directly in my reaction?
A4: Yes, once the free amine is generated, it can typically be used directly in the subsequent reaction, such as an amide coupling. In many cases, the reaction can be performed in the same pot after the free-basing step.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Primary Cause: The ionic nature of the dihydrochloride salt limits its solubility in many organic solvents.
Solutions:
-
Solvent Selection: If direct dissolution is attempted, consider using more polar aprotic solvents.
-
Free-Basing: The recommended and most effective solution is to convert the dihydrochloride salt to its free amine form.
Issue 2: Incomplete or Slow Reaction After Attempting to Dissolve the Dihydrochloride Salt
Primary Cause: Even if some of the dihydrochloride salt appears to dissolve, a low concentration of the soluble species can lead to slow or incomplete reactions.
Solutions:
-
Ensure Complete Free-Basing: If you have attempted to free-base the material, ensure that a sufficient amount of base has been added to neutralize both hydrochloride equivalents.
-
Increase Temperature: Gently warming the reaction mixture can sometimes improve both the solubility and the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures.
-
Optimize Reaction Conditions: For subsequent reactions like amide couplings, ensure that the coupling reagents and other conditions are optimal.
Data Presentation
Table 1: Qualitative Solubility of (5-Bromopyridin-2-yl)methanamine Forms in Common Solvents
| Solvent Class | Examples | This compound | (5-Bromopyridin-2-yl)methanamine (Free Amine) |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to High |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | High |
| Less Polar | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Moderate to High |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Low to Moderate |
Experimental Protocols
Protocol 1: Free-Basing of this compound
This protocol describes the conversion of the dihydrochloride salt to its free amine form for use in subsequent reactions.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the chosen anhydrous solvent to create a slurry (the solid will not fully dissolve).
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (2.2 - 2.5 equivalents) dropwise to the stirred slurry.
-
Stir the mixture at 0 °C for 15-30 minutes, and then allow it to warm to room temperature.
-
The formation of a precipitate (the triethylammonium or diisopropylethylammonium chloride salt) may be observed as the free amine dissolves.
-
The resulting solution/suspension containing the free amine can often be used directly in the next step. Alternatively, the solid byproduct can be removed by filtration.
Protocol 2: Amide Coupling with (5-Bromopyridin-2-yl)methanamine
This protocol outlines a general procedure for an amide coupling reaction using the free amine generated in Protocol 1.
Materials:
-
Solution/suspension of (5-Bromopyridin-2-yl)methanamine free amine (from Protocol 1)
-
Carboxylic acid (1.0 equivalent)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)
-
Tertiary amine base (if not already in excess from the free-basing step, e.g., DIPEA)
-
Anhydrous reaction solvent (should be compatible with the free-basing step)
Procedure:
-
To the flask containing the (5-Bromopyridin-2-yl)methanamine free amine, add the carboxylic acid (1.0 equivalent).
-
If necessary, add more anhydrous solvent to ensure good stirring.
-
Add the amide coupling reagent (typically 1.1 - 1.2 equivalents).
-
If the reaction requires an additional base, add it at this point (e.g., DIPEA, 1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution (e.g., NH4Cl or NaHCO3).
-
The product is then extracted with an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Technical Support Center: Optimizing Reactions with (5-Bromo-2-pyridinyl)methylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-2-pyridinyl)methylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your catalytic reactions, with a focus on catalyst loading and reaction efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during catalytic cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, involving (5-Bromo-2-pyridinyl)methylamine.
Question 1: Why is the yield of my coupling reaction consistently low or non-existent?
Answer:
Low yields with bromopyridine substrates, especially those containing an amino group, are a common challenge. The primary causes often revolve around catalyst deactivation and suboptimal reaction conditions.[1][2]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring and the exocyclic aminomethyl group can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring can be less reactive towards oxidative addition by the Pd(0) catalyst, which is a crucial first step in the catalytic cycle.[3]
-
Suboptimal Components: The choice of ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a stalled reaction.[1][4]
Solutions to Try:
-
Select an Appropriate Ligand: Use bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, which can prevent the pyridine nitrogen from coordinating and deactivating the catalyst.[1][3] Examples include biarylphosphine ligands like XPhos, SPhos, or RuPhos.[3]
-
Optimize Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for a challenging substrate. Incrementally increase the catalyst loading to see if conversion improves.
-
Screen Different Bases: The base is crucial for activating the coupling partner and regenerating the catalyst. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[3][5]
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of boronic acids in Suzuki reactions.[1][2]
Question 2: My reaction starts but does not go to completion, leaving unreacted starting material. What should I do?
Answer:
A stalled reaction suggests that the catalyst is losing activity over time or that the reaction conditions are not energetic enough to overcome the activation barrier.
-
Catalyst Instability: The active catalyst may be degrading under the reaction conditions, especially during prolonged heating.
-
Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Incorrect Solvent: The solvent affects the solubility of reagents and the stability and activity of the catalytic species.
Solutions to Try:
-
Increase Reaction Temperature: Cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can often improve the rate and drive the reaction to completion.[1][3]
-
Solvent Screening: If solubility is an issue or if the catalyst is suspected to be unstable, screen alternative degassed solvents. Common choices for cross-coupling reactions include 1,4-dioxane, toluene, or THF.[4][6]
Question 3: I'm observing significant side products, such as homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation. How can I minimize these?
Answer:
The formation of side products points to competing reaction pathways that consume your starting materials or intermediates.
-
Homocoupling: This side reaction in Suzuki coupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2][7]
-
Dehalogenation (Protodeboronation/Hydrodehalogenation): The replacement of the bromine atom with hydrogen can occur, particularly in the presence of water or other protic sources, or via palladium hydride species.[1][2]
Solutions to Try:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere to minimize oxygen levels, thereby reducing homocoupling.[2]
-
Use Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water, which can lead to protodeboronation of the boronic acid.[1] Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[1]
-
Modify Reaction Components: Screening different bases and solvents can help suppress the formation of palladium hydride species responsible for dehalogenation.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for reactions with (5-Bromo-2-pyridinyl)methylamine?
A1: For challenging substrates like this, a good starting point for palladium-catalyzed cross-coupling reactions is typically between 1-5 mol%.[3] It is often recommended to start higher in this range (e.g., 2-3 mol%) to ensure the reaction proceeds.[3] The loading can then be optimized downward to improve cost-effectiveness.[3]
Q2: Can I use a Pd(II) precatalyst like Pd(OAc)₂ directly?
A2: Yes, Pd(II) sources are commonly used. However, they must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[7] This reduction is often facilitated by the phosphine ligand.[7] Inefficient reduction can lead to lower catalytic activity.[8] Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a palladacycle precatalyst can sometimes provide more consistent results.[2]
Q3: How does the aminomethyl group at the 2-position affect the reaction?
A3: The primary amine of the methylamine group can act as a ligand for the palladium catalyst, similar to the pyridine nitrogen. This can lead to catalyst inhibition or deactivation.[2] Using bulky ligands helps to create a sterically crowded environment around the palladium center, which can prevent this unwanted coordination.[2]
Q4: Which is a better coupling partner: a boronic acid or a boronic ester for Suzuki coupling?
A4: While boronic acids are commonly used, they can be prone to decomposition via protodeboronation, especially in the presence of aqueous bases.[1] Boronic esters, such as pinacol esters, are generally more stable and can help prevent this side reaction, potentially leading to higher yields.[1][2]
Data Presentation: Optimizing Catalyst Loading
The following tables provide illustrative data on how catalyst and ligand loading can affect reaction outcomes. These are representative examples for a generic Suzuki-Miyaura coupling and should be adapted for your specific system.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Time (hours) | Conversion (%) | Isolated Yield (%) | Notes |
| 0.5 | 12 | 45 | 40 | Economical but may lead to incomplete conversion. |
| 1.0 | 12 | 85 | 81 | A good balance of cost and efficiency for initial trials. |
| 2.0 | 12 | >98 | 94 | Often optimal for challenging substrates. |
| 5.0 | 12 | >98 | 93 | Higher loading does not significantly improve yield and increases cost. |
| Reaction Conditions: (5-Bromo-2-pyridinyl)methylamine (1.0 eq.), Phenylboronic Acid (1.5 eq.), Pd(OAc)₂ (x mol%), SPhos (2x mol%), K₃PO₄ (2.0 eq.), 1,4-Dioxane, 100°C. |
Table 2: Effect of Ligand-to-Metal Ratio on Reaction Outcome
| Catalyst System | Ligand:Pd Ratio | Conversion (%) | Desired Product (%) | Side Products (%) |
| Pd(OAc)₂ / SPhos | 1:1 | 70 | 65 | 5 |
| Pd(OAc)₂ / SPhos | 2:1 | >98 | 94 | <2 |
| Pd(OAc)₂ / SPhos | 3:1 | >98 | 92 | <2 |
| Pd₂(dba)₃ / XPhos | 1:1 | 65 | 60 | 5 |
| Pd₂(dba)₃ / XPhos | 2:1 | >98 | 95 | <2 |
| Reaction Conditions: Substrates (as above), 2 mol% Pd precursor, K₃PO₄ (2.0 eq.), Toluene, 110°C, 12h. Side products include dehalogenated starting material and homocoupled boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling Reaction
Note: This is a generalized procedure and requires optimization for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add (5-Bromo-2-pyridinyl)methylamine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to achieve the desired loading and ligand-to-metal ratio (a 2:1 ligand:Pd ratio is a good starting point). Add this mixture to the Schlenk tube.
-
Atmosphere Exchange: Seal the Schlenk tube, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the required volume of degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 80-110°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by taking aliquots at regular intervals.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
Caption: A workflow for systematic optimization of catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Preventing decomposition of (5-Bromopyridin-2-yl)methanamine under reaction conditions
Welcome to the technical support center for (5-Bromopyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for (5-Bromopyridin-2-yl)methanamine?
A1: (5-Bromopyridin-2-yl)methanamine, like other 2-(aminomethyl)pyridines, is susceptible to several decomposition pathways, primarily oxidation and dimerization. The aminomethyl group can be oxidized, especially in the presence of certain metal catalysts or oxidizing agents, potentially leading to the formation of the corresponding pyridine-2-carboxamide or other degradation products. Dimerization can also occur under certain conditions, leading to impurities that can be difficult to remove.
Q2: How stable is (5-Bromopyridin-2-yl)methanamine under acidic and basic conditions?
A2: While specific quantitative stability data for (5-Bromopyridin-2-yl)methanamine is not extensively documented, general principles for aminopyridines apply. The availability of the hydrochloride salt of (5-Bromopyridin-2-yl)methanamine suggests that it is more stable under acidic conditions due to the protonation of the amino group, which reduces its nucleophilicity and susceptibility to oxidation.[1] Under strong basic conditions, the free amine is more reactive and therefore more prone to decomposition and side reactions.
Q3: What are common side reactions to expect when using (5-Bromopyridin-2-yl)methanamine in coupling or acylation reactions?
A3: In coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, besides the desired C-C or C-N bond formation at the bromine position, side reactions can include chelation of the palladium catalyst by the bidentate nature of the 2-(aminomethyl)pyridine moiety, which can inhibit catalytic activity. During acylation reactions, over-acylation or side reactions involving the pyridine nitrogen are possible, especially if the reaction is not performed under carefully controlled conditions with an appropriate base.
Q4: How should I store (5-Bromopyridin-2-yl)methanamine to ensure its stability?
A4: To ensure stability, (5-Bromopyridin-2-yl)methanamine should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[2] For long-term storage, refrigeration (2-8°C) is recommended.[2] The hydrochloride salt form generally offers enhanced stability for storage.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions involving (5-Bromopyridin-2-yl)methanamine.
Issue 1: Low Yield or No Reaction in Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation: The 2-(aminomethyl)pyridine moiety can act as a bidentate ligand, chelating the palladium catalyst and inhibiting its activity. | 1. Protect the Amine: Protect the primary amine with a suitable protecting group (e.g., Boc) before the coupling reaction. See the detailed protocols below. 2. Ligand Choice: Use bulky electron-rich phosphine ligands (e.g., Buchwald ligands) that can compete with the substrate for coordination to the palladium center. |
| Decomposition of Starting Material: The reaction conditions (e.g., strong base, high temperature) may be causing the degradation of the starting material. | 1. Use Milder Bases: Screen weaker bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. 2. Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. 3. Protect the Amine: Amine protection can increase the stability of the molecule under the reaction conditions. |
| Poor Quality of Starting Material: Impurities in the (5-Bromopyridin-2-yl)methanamine can interfere with the reaction. | 1. Purify the Starting Material: Purify the amine by column chromatography or by converting it to its hydrochloride salt, recrystallizing it, and then liberating the free base before use. 2. Check for Degradation: Analyze the starting material by NMR or LC-MS to check for the presence of degradation products. |
Issue 2: Formation of Multiple Products in Acylation Reactions
| Possible Cause | Troubleshooting Step |
| Over-acylation: Reaction with a highly reactive acylating agent may lead to the acylation of both the primary amine and the pyridine nitrogen. | 1. Use a Less Reactive Acylating Agent: Consider using an acid anhydride instead of an acyl chloride. 2. Control Stoichiometry: Use a stoichiometric amount of the acylating agent. 3. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C) to control the reactivity. |
| Side Reactions with the Pyridine Ring: The pyridine nitrogen can be nucleophilic and react with the acylating agent. | 1. Use a Non-Nucleophilic Base: Employ a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) instead of pyridine or triethylamine. 2. Protect the Amine: Protection of the primary amine can sometimes reduce the nucleophilicity of the pyridine nitrogen through electronic effects. |
| Decomposition under Basic Conditions: The base used to scavenge the acid byproduct may be causing the decomposition of the starting material or product. | 1. Choose the Right Base: Use a base that is strong enough to neutralize the acid but not so strong as to cause degradation. 2. Amine Protection: A protected amine is generally more stable under basic conditions. |
Experimental Protocols
Protocol 1: Boc Protection of (5-Bromopyridin-2-yl)methanamine
This protocol describes the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group, which can enhance the stability of the compound and prevent side reactions.
Materials:
-
(5-Bromopyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (5-Bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the N-Boc protected product.
Protocol 2: Deprotection of Boc-(5-Bromopyridin-2-yl)methanamine
This protocol describes the removal of the Boc protecting group to regenerate the free amine.
Materials:
-
N-Boc-(5-Bromopyridin-2-yl)methanamine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve N-Boc-(5-Bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Potential decomposition pathways of (5-Bromopyridin-2-yl)methanamine.
Caption: General workflow for using an amine protecting group strategy.
References
Technical Support Center: Palladium-Catalyzed Reactions with Bromopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. Bromopyridines are essential building blocks in medicinal chemistry and materials science, but their successful coupling often requires careful optimization due to the unique electronic properties of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with bromopyridines often challenging?
The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that halt the catalytic cycle.[1][2] This phenomenon is often referred to as catalyst "poisoning" and is a common cause of low or no product yield.[1][3]
Q2: My reaction is showing low or no yield. What are the most common causes?
Several factors can contribute to low or no product formation in these reactions. A systematic approach to troubleshooting is recommended, focusing on the following key areas:
-
Catalyst Deactivation/Inhibition: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[1][4][5] The active Pd(0) catalyst is also sensitive to oxygen, which can lead to the formation of inactive Pd(II) species.[6][7]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[5][6]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause side reactions.[4][8] The solvent must be anhydrous and capable of dissolving all reaction components.[4][7] Common solvents include toluene, dioxane, and THF.[4]
-
Reagent Purity: Impurities in the bromopyridine, coupling partner, solvent, or base can act as catalyst poisons.[5][6] It is crucial to use high-purity reagents and anhydrous solvents.
-
Inadequate Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) form, are sensitive to oxygen.[6] Ensuring a properly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques or a glovebox is essential.[4][6]
Q3: I am observing a significant amount of debrominated starting material. What is causing this and how can I prevent it?
The replacement of the bromine atom with a hydrogen atom is a common side reaction known as hydrodehalogenation.[6][9] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. Potential sources of hydrides include the solvent, impurities in reagents, or the boronic acid itself in Suzuki reactions.[6]
To minimize hydrodehalogenation:
-
Optimize the Base: Avoid overly strong bases where possible. In Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases.[6]
-
Control the Temperature: Higher temperatures can sometimes favor hydrodehalogenation.[9] Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Use Anhydrous and Degassed Solvents: Aprotic solvents like toluene or dioxane are generally preferred.[9] Ensure they are thoroughly dried and degassed to remove water and oxygen, which can contribute to this side reaction.[7]
Q4: How do I choose the right ligand for my bromopyridine coupling reaction?
Ligand selection is critical for success. For challenging substrates like bromopyridines, bulky, electron-rich phosphine ligands are often required.[4][6] These ligands help to promote the key steps in the catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[6] Commonly used ligands include SPhos, RuPhos, and XPhos.[6] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing common issues in palladium-catalyzed reactions with bromopyridines.
Data on Reaction Conditions
Optimizing reaction conditions is crucial for success. The following tables provide a summary of typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromopyridines. These should be used as a starting point for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pre-catalysts | 1-5 mol% loading is common.[5][8] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often superior.[5][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equivalents are typically used.[6][11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture with water is common to dissolve the inorganic base.[5][7] |
| Temperature | 80 - 110 °C | Optimization is often necessary.[6][8] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is a good starting point.[6] |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are often essential.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are commonly required.[4][8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are crucial.[4] |
| Temperature | 80 - 110 °C | Reaction temperature may need to be optimized for specific substrates.[6][9] |
Detailed Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with a bromopyridine substrate.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
Materials:
-
3-Bromopyridine (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene/Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 90-100 °C.[10]
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
Materials:
-
2-Bromopyridine (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)[12]
-
Anhydrous Toluene, degassed
-
Schlenk tube and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[12]
-
Add the anhydrous, degassed toluene via syringe and stir for a few minutes.
-
Add the 2-bromopyridine, followed by the morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (5-Bromopyridin-2-yl)methanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial (5-Bromopyridin-2-yl)methanamine. The following troubleshooting guides and FAQs address common issues encountered during the purification of this and structurally related aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial (5-Bromopyridin-2-yl)methanamine?
A1: Commercial (5-Bromopyridin-2-yl)methanamine may contain several types of impurities stemming from its synthesis and storage. These can include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Positional Isomers: Isomers such as (6-Bromopyridin-2-yl)methanamine or other brominated pyridine methanamine variants can form during synthesis.
-
Over-brominated Species: Di-brominated pyridine derivatives are a possibility if the bromination step is not well-controlled.
-
Oxidation Products: The amine functionality can be susceptible to oxidation, leading to related impurities.
-
Residual Solvents: Solvents used in the final steps of production or purification may remain in the final product.[1][2][3]
Q2: Which purification technique is most suitable for (5-Bromopyridin-2-yl)methanamine?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Column Chromatography: This is often the most effective method for separating the target compound from isomers and other byproducts with different polarities.[4]
-
Recrystallization: If the compound is a solid and a suitable solvent is found, recrystallization is an excellent technique for removing small amounts of impurities and achieving high purity.[5]
-
Distillation (under reduced pressure): For liquid aminopyridine derivatives with boiling points significantly different from their impurities, vacuum distillation can be a viable option.
Q3: How can I assess the purity of my (5-Bromopyridin-2-yl)methanamine sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main compound.[8][9]
-
Mass Spectrometry (MS): Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to identify impurities by their mass-to-charge ratio.[10][11]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solution is too concentrated.[5] The melting point of the compound may be lower than the temperature of the solution.[12] | Re-heat the solution and add a small amount of additional "good" solvent to decrease saturation. Allow the solution to cool more slowly. Consider using a different solvent system. For amines, conversion to a salt by adding an acid can improve crystallization.[5] |
| No crystals form after cooling. | The solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature (e.g., in an ice bath). If these fail, reduce the solvent volume by evaporation and cool again. |
| Low recovery of the purified compound. | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[12] | Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| Crystals are colored. | The color may be due to an impurity that co-crystallizes with the product. | Consider a pre-purification step like a charcoal treatment of the hot solution before crystallization to remove colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The chosen eluent system has inappropriate polarity. | Systematically vary the ratio of the polar and non-polar solvents in your eluent. If separation is still poor, try a different solvent system. For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[6] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be degrading on the acidic silica gel.[4] | Gradually increase the polarity of the eluent. If the compound is still retained, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.[4] |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Start with a less polar eluent system. |
| Streaking of the compound on the column/TLC. | The sample is overloaded. The compound is interacting strongly with the stationary phase. | Reduce the amount of sample loaded onto the column. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds) to reduce strong interactions with the silica gel.[6] |
Quantitative Data Presentation
The following tables present representative data for the purification of (5-Bromopyridin-2-yl)methanamine using common laboratory techniques. Please note that this data is illustrative and actual results may vary.
Table 1: Recrystallization Purification Data
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | 94.5% | 99.2% |
| Key Impurity A (Isomer) | 2.1% | 0.3% |
| Key Impurity B (Unknown) | 1.5% | < 0.1% |
| Recovery Yield | - | 85% |
Table 2: Column Chromatography Purification Data
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | 94.5% | > 99.5% |
| Key Impurity A (Isomer) | 2.1% | < 0.1% |
| Key Impurity B (Unknown) | 1.5% | Not Detected |
| Recovery Yield | - | 70% |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify solid (5-Bromopyridin-2-yl)methanamine by removing minor impurities.
Materials:
-
Crude (5-Bromopyridin-2-yl)methanamine
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
Objective: To separate (5-Bromopyridin-2-yl)methanamine from closely related isomers and other impurities.
Materials:
-
Crude (5-Bromopyridin-2-yl)methanamine
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of Ethyl Acetate in Hexane, potentially with 0.1% Triethylamine)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation between the desired compound and impurities (a target Rf value of ~0.3 for the product is a good starting point).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If a gradient elution is used, gradually increase the polarity of the solvent system.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (5-Bromopyridin-2-yl)methanamine.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Abstract: Related substances, residual solvents, elemental impurities | Ofipharma [ofipharma.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Stabilizing (5-Bromopyridin-2-yl)methanamine for long-term storage
This technical support center provides guidance on the long-term storage and handling of (5-Bromopyridin-2-yl)methanamine. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and integrity of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (5-Bromopyridin-2-yl)methanamine?
For optimal long-term stability, (5-Bromopyridin-2-yl)methanamine should be stored in a cool, dry, and dark environment.[1] It is recommended to keep the container tightly sealed and stored in a well-ventilated area.[2] To minimize degradation from atmospheric oxygen and moisture, storing under an inert atmosphere such as argon or nitrogen is best practice.
Q2: What temperature should I store the compound at?
Q3: Is (5-Bromopyridin-2-yl)methanamine sensitive to light or air?
Yes, compounds containing both amine and bromopyridine functionalities can be sensitive to light and air. The aminomethyl group is susceptible to oxidation, and bromopyridines can be light-sensitive.[4][5] Therefore, it is crucial to protect the compound from light by using an amber vial or by storing it in a dark place. To prevent oxidation, storage under an inert atmosphere is recommended.
Q4: What are the visible signs of degradation?
Degradation of (5-Bromopyridin-2-yl)methanamine may be indicated by a change in color (e.g., from colorless or pale yellow to brown), the development of an odor, or a change in its physical state. If you observe any of these changes, it is advisable to verify the purity of the compound analytically before use.
Q5: How can I check the purity of my stored (5-Bromopyridin-2-yl)methanamine?
The purity of (5-Bromopyridin-2-yl)methanamine can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is a particularly effective method for quantifying the purity and detecting the presence of impurities.
Troubleshooting Guide
If you suspect that your sample of (5-Bromopyridin-2-yl)methanamine has degraded, follow this troubleshooting guide.
Caption: Troubleshooting workflow for suspected degradation of (5-Bromopyridin-2-yl)methanamine.
Experimental Protocols
Protocol for Long-Term Stability Assessment of (5-Bromopyridin-2-yl)methanamine
This protocol outlines a method to assess the long-term stability of (5-Bromopyridin-2-yl)methanamine under various storage conditions.
1. Sample Preparation:
-
Aliquot equal amounts of high-purity (5-Bromopyridin-2-yl)methanamine into several amber glass vials.
-
Divide the vials into different storage condition groups (see table below).
-
For vials under an inert atmosphere, flush with dry argon or nitrogen before sealing.
2. Storage Conditions:
-
Store the vials under the conditions specified in the data table below.
3. Time Points for Analysis:
-
Analyze a vial from each storage group at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 months).
4. Analytical Method (HPLC):
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) may be a suitable starting point. Method development will be required to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total peak area.
5. Data Recording:
-
Use the table below to record the purity data and any visual observations at each time point.
Data Presentation: Stability Data for (5-Bromopyridin-2-yl)methanamine
| Time Point (Months) | Storage Condition | Purity (%) by HPLC | Visual Observations |
| 0 | - | ||
| 1 | 2-8°C, Dark, Inert Atmosphere | ||
| 1 | Room Temp, Dark, Inert Atmosphere | ||
| 1 | 2-8°C, Dark, Ambient Air | ||
| 1 | Room Temp, Dark, Ambient Air | ||
| 1 | Room Temp, Light, Ambient Air | ||
| 3 | 2-8°C, Dark, Inert Atmosphere | ||
| 3 | Room Temp, Dark, Inert Atmosphere | ||
| 3 | 2-8°C, Dark, Ambient Air | ||
| 3 | Room Temp, Dark, Ambient Air | ||
| 3 | Room Temp, Light, Ambient Air | ||
| 6 | 2-8°C, Dark, Inert Atmosphere | ||
| 6 | Room Temp, Dark, Inert Atmosphere | ||
| 6 | 2-8°C, Dark, Ambient Air | ||
| 6 | Room Temp, Dark, Ambient Air | ||
| 6 | Room Temp, Light, Ambient Air | ||
| 12 | 2-8°C, Dark, Inert Atmosphere | ||
| 12 | Room Temp, Dark, Inert Atmosphere | ||
| 12 | 2-8°C, Dark, Ambient Air | ||
| 12 | Room Temp, Dark, Ambient Air | ||
| 12 | Room Temp, Light, Ambient Air | ||
| 24 | 2-8°C, Dark, Inert Atmosphere | ||
| 24 | Room Temp, Dark, Inert Atmosphere | ||
| 24 | 2-8°C, Dark, Ambient Air | ||
| 24 | Room Temp, Dark, Ambient Air | ||
| 24 | Room Temp, Light, Ambient Air |
Potential Degradation Pathway
The primary routes of degradation for (5-Bromopyridin-2-yl)methanamine are likely oxidation of the aminomethyl group and potential reactions involving the bromopyridine ring.
Caption: A hypothesized degradation pathway for (5-Bromopyridin-2-yl)methanamine.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. sefh.es [sefh.es]
- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Functionalization of Pyridine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the functionalization of pyridine rings.
Table of Contents
-
FAQs: Electrophilic Aromatic Substitution
-
FAQs: Nucleophilic Aromatic Substitution
-
FAQs: Lithiation and Metalation
-
FAQs: Cross-Coupling Reactions
FAQs: Electrophilic Aromatic Substitution
Q1: Why is my electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted pyridine ring failing or giving very low yields?
A1: Direct electrophilic aromatic substitution on pyridine is notoriously difficult for two primary reasons:
-
Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2]
-
Protonation/Lewis Acid Coordination: The basic nitrogen atom readily protonates or coordinates to Lewis acids, which are often required for these reactions. This forms a pyridinium ion, which is even more strongly deactivated towards electrophilic attack.[1]
Troubleshooting Steps:
-
Activation via N-Oxidation: The most common and effective strategy is to first convert the pyridine to a pyridine N-oxide. The N-oxide group is electron-donating, which activates the C2 and C4 positions towards electrophilic attack.[3][4] The N-oxide can be readily removed later by deoxygenation.
-
Harsh Reaction Conditions: If N-oxidation is not feasible, forcing conditions such as high temperatures and strong acids may be required, though this often leads to low yields and poor selectivity.[5] For example, nitration of pyridine requires harsh conditions similar to those used for nitrating nitrobenzene.[6]
-
Alternative Strategies for Halogenation: For halogenation, consider milder reagents like N-halosuccinimides (NCS, NBS, NIS).[7] If direct halogenation remains unselective, alternative strategies such as those involving Zincke imine intermediates for C3-halogenation can be employed under milder conditions.[8]
Experimental Protocol: Activation of Pyridine via N-Oxidation
This protocol describes a general procedure for the synthesis of pyridine N-oxide using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Pyridine derivative (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the pyridine derivative (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (~1.1-1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench the excess peracid and remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine N-oxide.
-
Purify the product by column chromatography or recrystallization as needed.[9]
Q2: I am observing poor regioselectivity in the halogenation of my substituted pyridine. How can I control the position of halogenation?
A2: The regioselectivity of pyridine halogenation is a delicate balance between the directing effects of the ring nitrogen and any existing substituents.[7]
-
Unsubstituted Pyridine: Direct electrophilic halogenation of pyridine itself, when forced, typically yields the 3-halopyridine as the major product.[7]
-
Electron-Donating Groups (EDGs): EDGs (-NH2, -OR) activate the ring and are ortho-, para-directing. The final regioselectivity will depend on the interplay between the C3-directing effect of the nitrogen and the ortho-, para-directing effect of the substituent.
-
Electron-Withdrawing Groups (EWGs): EWGs (-NO2, -CN) further deactivate the ring and are meta-directing, generally reinforcing the inherent C3/C5 selectivity.[7]
Troubleshooting Workflow for Regioselectivity in Halogenation
Caption: Troubleshooting workflow for controlling regioselectivity in pyridine halogenation.
FAQs: Nucleophilic Aromatic Substitution
Q3: My Chichibabin reaction is giving a low yield of the 2-aminopyridine. What are the common causes and how can I improve it?
A3: The Chichibabin reaction, while a direct method for amination, is sensitive to reaction conditions. Low yields can often be attributed to the following:
-
Harsh Reaction Conditions: Traditional protocols require high temperatures (100-130 °C) in solvents like toluene or xylene, which can lead to decomposition.[10]
-
Purity of Sodium Amide: The purity of sodium amide can surprisingly affect the reaction outcome. In some cases, less pure sodium amide has been reported to give better yields, possibly due to catalytic impurities.[11]
-
Side Reactions: Over-amination to form 2,6-diaminopyridine can occur, especially with excess sodium amide or at elevated temperatures.[10]
-
Inhibiting Substituents: Both electron-donating and electron-withdrawing groups can inhibit the Chichibabin reaction.[12]
Troubleshooting and Optimization:
-
Milder Reaction Conditions: Modern protocols have been developed that proceed under milder conditions. For instance, using sodium hydride (NaH) with lithium iodide (LiI) in THF at 65-85 °C allows for efficient amination with primary alkylamines in good to excellent yields.[13]
-
Control Stoichiometry: Carefully control the stoichiometry of sodium amide to minimize the formation of di-aminated byproducts.
-
Temperature Control: Run the reaction at the lowest temperature that allows for steady hydrogen evolution to avoid decomposition.[12]
| Reaction Conditions | Substrate | Product | Yield (%) | Reference |
| NaNH₂, Toluene, 110°C | Pyridine | 2-Aminopyridine | 70-85 | [10] |
| NaNH₂ (excess), 170-180°C | Pyridine | 2,6-Diaminopyridine | up to 55 | [10] |
| NaH, LiI, THF, 65°C | Pyridine, n-butylamine | N-butylpyridin-2-amine | 95 | [13] |
Table 1: Comparison of yields in the Chichibabin reaction under different conditions.
FAQs: Lithiation and Metalation
Q4: I am attempting to lithiate a substituted pyridine with n-BuLi, but I am getting a complex mixture of products or low yield of the desired lithiated species. What is going wrong?
A4: The direct lithiation of pyridines with strong, nucleophilic bases like n-butyllithium is often complicated by competing nucleophilic addition to the C=N bond of the pyridine ring.[14][15] This leads to the formation of dihydropyridine adducts and other side products.
Troubleshooting Strategies:
-
Use of Hindered Bases: To avoid nucleophilic addition, use a hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are more likely to act as a proton abstractor rather than a nucleophile.[14]
-
Directing Metalating Groups (DMGs): The presence of a directing metalating group (e.g., -CONR₂, -OR, -Cl) can facilitate regioselective deprotonation at the position ortho to the DMG.
-
Temperature Control: These reactions are typically performed at low temperatures (-78 °C) in anhydrous ethereal solvents like THF or diethyl ether to minimize side reactions.[14]
-
Halogen-Metal Exchange: If direct deprotonation is problematic, a halogen-metal exchange reaction on a pre-halogenated pyridine can be a more reliable method to generate the desired organolithium species.
| Substrate | Base | Conditions | Major Product Position | Yield (%) | Reference |
| 2-Chloropyridine | n-BuLi | Hexane, -78°C | Nucleophilic Addition | - | [14] |
| 2-Chloropyridine | LTMP | THF, -78°C | C3-lithiation | 70 (D-quench) | [14] |
| 3-(Oxetan-3-yl)pyridine | n-BuLi | Toluene, -78°C | Low Conversion | <15 | [6] |
| 3-(Oxetan-3-yl)pyridine | n-BuLi, TMEDA (0.2 eq) | Toluene, -78°C | C4-lithiation | 83 | [6] |
Table 2: Comparison of bases and conditions for the lithiation of substituted pyridines.
Logical Diagram for Choosing a Lithiation Strategy
Caption: Decision workflow for selecting a pyridine lithiation strategy.
FAQs: Cross-Coupling Reactions
Q5: My Suzuki-Miyaura cross-coupling reaction with a 2-pyridylboronic acid is giving a low yield or failing completely. What are the common issues?
A5: The use of 2-pyridyl organometallic reagents, particularly boronic acids and their esters, in Suzuki-Miyaura cross-coupling is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem".[16][17]
Common Pitfalls:
-
Instability and Protodeboronation: 2-Pyridylboronic acids are highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (often from the solvent or aqueous base), leading to the formation of unsubstituted pyridine and destroying the nucleophilic partner.[18][19]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step, which is a key part of the catalytic cycle.[19]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[18]
Troubleshooting and Modern Solutions:
-
Use of Stabilized Boron Reagents: Instead of boronic acids, use more stable derivatives like MIDA boronates or trifluoroborates, which release the boronic acid slowly under the reaction conditions.[20]
-
Alternative Nucleophiles: Consider using alternative 2-pyridyl nucleophiles that are more stable and reactive. Pyridine-2-sulfinates have been shown to be excellent coupling partners in palladium-catalyzed cross-coupling reactions with a broad scope.[3]
-
Careful Selection of Reaction Conditions:
-
Base: Use non-aqueous or anhydrous bases like KF or K₃PO₄ to minimize protodeboronation.[19]
-
Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[18]
-
Solvent: Anhydrous solvents like dioxane or toluene are generally preferred.
-
| Nucleophile | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 2-Pyridylboronic acid | Aryl Iodide | Pd(OAc)₂/SPhos | K₃PO₄ | Often low/variable | [19] |
| 2-Pyridyl MIDA boronate | Aryl Chloride (activated) | Pd₂(dba)₃/ligand, Cu(OAc)₂ | KOAc | Moderate | [20] |
| Lithium triisopropyl 2-pyridylboronate | Aryl Bromide | Pd₂(dba)₃/phosphite ligand | KF | 74-82 | [19] |
| Pyridine-2-sulfinate | Aryl Halide | Pd Catalyst | - | Broadly high yields | [3] |
Table 3: Comparison of different strategies for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. davuniversity.org [davuniversity.org]
- 6. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. baranlab.org [baranlab.org]
- 16. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Purity Analysis of (5-Bromopyridin-2-yl)methanamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like (5-Bromopyridin-2-yl)methanamine is a cornerstone of safe and effective drug synthesis. The presence of even minute quantities of impurities can significantly alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination, renowned for its precision and resolving power. However, a comprehensive purity profile often benefits from orthogonal methods that provide complementary analytical insights.
This guide presents an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with key alternative analytical techniques for the purity analysis of (5-Bromopyridin-2-yl)methanamine. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting the most appropriate methods for their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Benchmark for Purity
RP-HPLC is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it exceptionally well-suited for substituted pyridines like (5-Bromopyridin-2-yl)methanamine. Its high resolution, sensitivity, and quantitative accuracy establish it as the preferred technique for separating the main compound from structurally similar process impurities and potential degradants.
Experimental Protocol: RP-HPLC Purity of (5-Bromopyridin-2-yl)methanamine
This protocol is a representative starting point and may require optimization for specific impurity profiles.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (or determined by UV scan of the main peak)
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)
-
Standard Solution: Accurately weigh approximately 5 mg of (5-Bromopyridin-2-yl)methanamine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
The percentage purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Comparison with Alternative Analytical Techniques
While HPLC is the cornerstone of purity analysis, other techniques offer orthogonal approaches that can be invaluable for a comprehensive understanding of a sample's impurity profile.[1][2] The choice of method depends on the specific analytical need, such as the volatility of impurities, the need for structural elucidation, or rapid screening.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile and thermally stable impurities. | High resolution and sensitivity; robust and reproducible; versatile for a wide range of compounds.[3] | Not suitable for volatile or thermally labile compounds without derivatization. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Detection and quantification of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile analytes; high sensitivity, particularly with a Flame Ionization Detector (FID).[4] | Requires analytes to be volatile and thermally stable; derivatization may be necessary for polar compounds. |
| Thin-Layer Chromatography (TLC) / High-Performance TLC (HPTLC) | Separation on a planar stationary phase based on differential migration with a liquid mobile phase. | Qualitative purity assessment, rapid screening of multiple samples, visualization of non-UV active spots (with appropriate staining). | Simple, cost-effective, and fast for preliminary analysis; multiple samples can be run simultaneously.[1][5] | Lower resolution and sensitivity compared to HPLC; quantification is less precise. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Purity analysis, especially for chiral separations and thermally labile compounds. | Fast separations due to low viscosity of the mobile phase; reduced organic solvent consumption ("green" chemistry).[6][7] | Less suitable for highly polar compounds that are insoluble in supercritical CO2.[8] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. | Purity of charged species, analysis of small sample volumes. | High separation efficiency; very low sample and reagent consumption.[9][10] | Primarily applicable to charged molecules; can be less robust than HPLC for routine QC.[1] |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC-FID)
Use Case: Ideal for detecting volatile organic impurities, such as residual solvents (e.g., dichloromethane, toluene) from the synthesis process.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) to a concentration of ~10 mg/mL.
Thin-Layer Chromatography (TLC)
Use Case: Rapid, qualitative screening for the presence of major impurities.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Ethyl Acetate / Heptane / Triethylamine (50:50:1, v/v/v). (Note: The amine is added to reduce tailing of the basic analyte).
-
Sample Preparation: Prepare a ~5 mg/mL solution of the sample in methanol.
-
Application: Spot 1-2 µL of the solution onto the TLC plate.
-
Development: Allow the solvent front to travel approximately 80% of the plate length in a saturated chamber.
-
Visualization: Examine the plate under UV light (254 nm). Further visualization can be achieved using iodine vapor or a suitable staining reagent.
Conclusion
For the routine quality control and precise quantification of purity for (5-Bromopyridin-2-yl)methanamine, RP-HPLC stands out as the most robust and reliable method. Its high resolving power is essential for separating the main component from closely related impurities. However, a comprehensive purity assessment is best achieved by employing orthogonal methods. Gas Chromatography is invaluable for the specific detection of residual solvents and other volatile impurities that are not amenable to HPLC analysis. Techniques like TLC serve as excellent, cost-effective tools for rapid preliminary screening. For more specialized applications, such as chiral separations or the analysis of highly polar impurities, SFC and CE offer powerful, alternative separation mechanisms. Ultimately, the strategic combination of HPLC with one or more of these alternative techniques provides the most complete and reliable purity profile, ensuring the quality and safety of the material for its intended use in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gnoscience.com [gnoscience.com]
NMR Characterization of (5-Bromopyridin-2-yl)methanamine: A Comparative Guide
Introduction
This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine structural characterization and verification.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2-aminomethylpyridine and 2-amino-5-bromopyridine. These compounds serve as valuable alternatives for predicting the spectral features of (5-Bromopyridin-2-yl)methanamine.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-Aminomethylpyridine | CDCl₃ | Pyridine Ring: 8.54 (ddd, J=4.9, 1.8, 0.9 Hz, 1H, H6)7.63 (td, J=7.7, 1.8 Hz, 1H, H4)7.29 (d, J=7.8 Hz, 1H, H3)7.16 (ddd, J=7.5, 4.9, 1.2 Hz, 1H, H5)CH₂: 3.94 (s, 2H)NH₂: 1.85 (s, 2H) |
| 2-Amino-5-bromopyridine | CDCl₃ | Pyridine Ring: 8.11 (d, J=2.5 Hz, 1H, H6)7.55 (dd, J=8.7, 2.5 Hz, 1H, H4)6.48 (d, J=8.7 Hz, 1H, H3)NH₂: 4.63 (br s, 2H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-Aminomethylpyridine | CDCl₃ | Pyridine Ring: 160.0 (C2)149.2 (C6)136.6 (C4)122.0 (C5)121.3 (C3)CH₂: 48.1 |
| 2-Amino-5-bromopyridine | CDCl₃ | Pyridine Ring: 158.1 (C2)150.4 (C6)140.1 (C4)111.9 (C3)108.8 (C5) |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the solid sample or use 20-30 µL of a liquid sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should dissolve the compound well without having overlapping signals with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector.
¹H NMR Spectroscopy
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is typically used.
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is often used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of -2 to 12 ppm is common for most organic compounds.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: This can range from 8 to 128, depending on the sample concentration.
-
¹³C NMR Spectroscopy
-
Spectrometer: The same spectrometer as for ¹H NMR can be used.
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is common.
-
Spectral Width: A typical range is 0 to 220 ppm.
-
Acquisition Time: Generally 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Predicted ¹H and ¹³C NMR for (5-Bromopyridin-2-yl)methanamine
Based on the comparative data, the following characteristics can be predicted for the NMR spectra of (5-Bromopyridin-2-yl)methanamine:
-
¹H NMR:
-
The aminomethyl protons (CH₂) would likely appear as a singlet around 3.9-4.0 ppm.
-
The pyridine ring protons would show a pattern influenced by the bromo-substituent. H6 is expected to be the most downfield proton, appearing as a doublet. H4 would likely be a doublet of doublets, and H3 a doublet, with their chemical shifts influenced by the bromine at the 5-position.
-
-
¹³C NMR:
-
The aminomethyl carbon (CH₂) would likely resonate around 48 ppm.
-
The pyridine ring carbons would show shifts characteristic of the substitution pattern. The carbon bearing the bromine (C5) would be significantly shielded, while the other carbons would have shifts comparable to the bromo- and amino-substituted analogs.
-
Structure and Atom Numbering
The following diagram illustrates the chemical structure of (5-Bromopyridin-2-yl)methanamine with the standard numbering for the pyridine ring and the aminomethyl group.
A Comparative Analysis of Reactivity: (5-Bromopyridin-2-yl)methanamine vs. (5-Chloropyridin-2-yl)methanamine
For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic efficiency and molecular diversity. (5-Bromopyridin-2-yl)methanamine and its chloro analogue, (5-Chloropyridin-2-yl)methanamine, are valuable intermediates, offering a pyridine core with a reactive halogen for cross-coupling and a nucleophilic aminomethyl group for further functionalization. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental data, to aid in the strategic selection of these reagents.
The primary difference in reactivity between these two compounds stems from the nature of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, making the bromo analogue generally more reactive in reactions that involve the cleavage of this bond, most notably in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Reactions
The most significant divergence in reactivity is observed in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[1][2] This step is the rate-determining step, and its rate is highly dependent on the identity of the halogen. The general reactivity order for aryl halides is I > Br > Cl.[3] Consequently, (5-Bromopyridin-2-yl)methanamine undergoes oxidative addition more readily than its chloro counterpart, leading to faster reaction rates and often allowing for milder reaction conditions.
-
Buchwald-Hartwig Amination: A cornerstone for C-N bond formation, this reaction also proceeds via a palladium catalytic cycle initiated by oxidative addition.[4][5] Similar to the Suzuki coupling, the reactivity of the halide partner is paramount. The bromo derivative is more reactive and will typically couple with amines under less forcing conditions (e.g., lower temperatures, shorter reaction times) than the chloro analogue.[6] The development of specialized, bulky, electron-rich phosphine ligands has significantly expanded the scope to include less reactive aryl chlorides, but the intrinsic reactivity difference remains.[7]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, SNAr involves the attack of a nucleophile on the pyridine ring, displacing the halide. For SNAr reactions, the rate of displacement generally follows the order F > Cl > Br > I.[8][9] This is because the highly electronegative halogen polarizes the carbon atom it is attached to, making it more susceptible to nucleophilic attack, which is the rate-determining step.[10] Therefore, in a hypothetical SNAr reaction where the halogen at position 5 is the leaving group, the chloro analogue would be expected to be more reactive than the bromo analogue. However, for 2-halopyridines, substitution typically occurs at the 2- or 4-positions, which are activated by the ring nitrogen.[11] Reactions at the 5-position are less common unless strongly activated by other substituents.
Data Presentation: Summary of Relative Reactivity
| Reaction Type | (5-Bromopyridin-2-yl)methanamine | (5-Chloropyridin-2-yl)methanamine | Rationale |
| Suzuki-Miyaura Coupling | Higher Reactivity | Lower Reactivity | The C-Br bond is weaker, facilitating a faster rate-determining oxidative addition step.[3] |
| Buchwald-Hartwig Amination | Higher Reactivity | Lower Reactivity | Oxidative addition to the C-Br bond is more facile than to the stronger C-Cl bond.[6] |
| Heck Coupling | Higher Reactivity | Lower Reactivity | Follows the same general reactivity trend for oxidative addition as other Pd-catalyzed couplings. |
| Sonogashira Coupling | Higher Reactivity | Lower Reactivity | The reactivity order of the halide is typically I > Br > Cl. |
| Nucleophilic Aromatic Substitution (SNAr) | Lower Reactivity | Higher Reactivity | The more electronegative chlorine atom polarizes the C-Cl bond more effectively, increasing the carbon's electrophilicity.[8] |
Experimental Protocols
The following are representative protocols for common cross-coupling reactions. Conditions may require optimization based on the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a 5-halopyridin-2-yl)methanamine with an arylboronic acid.
Materials and Equipment:
-
(5-Halopyridin-2-yl)methanamine (Bromo or Chloro analogue)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Solvent, e.g., 1,4-dioxane/water mixture (4:1)[12]
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (5-halopyridin-2-yl)methanamine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing.
-
Monitor the reaction progress using TLC or LC-MS. Reactions with the bromo analogue are expected to reach completion faster than those with the chloro analogue.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a (5-halopyridin-2-yl)methanamine.
Materials and Equipment:
-
(5-Halopyridin-2-yl)methanamine (Bromo or Chloro analogue)
-
Amine coupling partner (1.1 equivalents)
-
Palladium precursor, e.g., Pd₂(dba)₃ (2 mol%)
-
Phosphine ligand, e.g., XPhos or SPhos (4 mol%)
-
Base, e.g., NaOt-Bu or Cs₂CO₃ (1.4 equivalents)
-
Anhydrous, degassed solvent, e.g., Toluene or Dioxane
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.
-
Add the (5-halopyridin-2-yl)methanamine and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with stirring to 80-110 °C.
-
Monitor the reaction for completion by GC-MS or LC-MS. The bromo analogue is expected to react more quickly and/or at a lower temperature.
-
After cooling, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Mandatory Visualization
The following diagrams illustrate the key mechanistic step differentiating the reactivity of the bromo and chloro analogues and a general workflow for their application in synthesis.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to (5-Bromopyridin-2-yl)methanamine Dihydrochloride and Its Analogs for Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (5-Bromopyridin-2-yl)methanamine dihydrochloride and its chloro- and iodo-analogs, which are key building blocks in the synthesis of novel therapeutics. The purity, stability, and reactivity of these precursors are critical for the successful development of new chemical entities. This document presents a comparative analysis based on typical purity data, and a detailed examination of their relative performance in the widely used Suzuki-Miyaura cross-coupling reaction.
Purity and Physicochemical Properties: A Comparative Analysis
The quality of starting materials is fundamental to the reproducibility of synthetic procedures and the purity of the final compounds. The following table summarizes the typical specifications from Certificates of Analysis for this compound and its chloro- and iodo- analogs.
| Parameter | (5-Chloropyridin-2-yl)methanamine Dihydrochloride | This compound | (5-Iodopyridin-2-yl)methanamine Dihydrochloride |
| Appearance | White to off-white solid | White to off-white solid | White to light yellow solid |
| Purity (by ¹H NMR) | ≥97.0% | ≥97.0% | ≥97.0% |
| Molecular Formula | C₆H₉Cl₃N₂ | C₆H₉BrCl₂N₂ | C₆H₉Cl₂IN₂ |
| Molecular Weight | 215.51 | 259.96 | 306.96 |
| Storage | Store at room temperature, keep dry and cool | Store at room temperature, keep dry and cool | Store at 2-8°C, protect from light |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The reactivity of the halide on the pyridine ring is a critical factor in the efficiency of this reaction. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is a consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most readily undergoing oxidative addition to the palladium catalyst.
The following table presents representative yields for the Suzuki-Miyaura coupling of 5-halo-2-(aminomethyl)pyridine derivatives with a generic arylboronic acid, illustrating the expected reactivity trend.
| Halogenated Pyridine Substrate | Relative Reactivity | Representative Yield (%) |
| (5-Iodopyridin-2-yl)methanamine | High | 85 - 95% |
| (5-Bromopyridin-2-yl)methanamine | Intermediate | 70 - 85% |
| (5-Chloropyridin-2-yl)methanamine | Low | 40 - 60% |
Note: Yields are representative and can vary based on the specific arylboronic acid, catalyst, ligands, base, and solvent system used.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of (5-halopyridin-2-yl)methanamine dihydrochloride with an arylboronic acid.
Materials:
-
(5-halopyridin-2-yl)methanamine dihydrochloride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the (5-halopyridin-2-yl)methanamine dihydrochloride, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture to the flask.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
To further aid researchers, the following diagrams visualize a typical experimental workflow and a relevant biological signaling pathway where these building blocks are often applied.
Experimental workflow for Suzuki-Miyaura coupling.
Substituted pyridines are prevalent scaffolds in kinase inhibitors. For instance, Crizotinib, an inhibitor of the Anaplastic Lymphoma Kinase (ALK), features a substituted pyridine core. The ALK signaling pathway is a critical target in certain types of non-small cell lung cancer.
Simplified ALK signaling pathway and the inhibitory action of Crizotinib.
Conclusion
The choice between (5-chloro-, bromo-, or iodo-pyridin-2-yl)methanamine dihydrochlorides as starting materials in drug discovery campaigns depends on a balance of reactivity, cost, and availability. While the iodo-analog offers the highest reactivity in Suzuki-Miyaura couplings, potentially leading to milder reaction conditions and higher yields, the bromo- and chloro-analogs may be more cost-effective for large-scale synthesis, albeit requiring more forcing reaction conditions. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of novel pyridine-containing drug candidates.
A Comparative Guide to Reaction Monitoring: LC-MS, NMR, and Raman Spectroscopy for the Analysis of (5-Bromopyridin-2-yl)methanamine
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yield, and maintain process safety. This guide provides a comprehensive comparison of three powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy—for monitoring reactions involving (5-Bromopyridin-2-yl)methanamine, a key building block in pharmaceutical synthesis.
This objective comparison is supported by experimental data from studies on analogous compounds and provides detailed methodologies to aid in the selection of the most suitable technique for specific research and development needs.
At a Glance: Comparison of Analytical Techniques
| Feature | LC-MS | NMR Spectroscopy | Raman Spectroscopy |
| Sample State | Liquid | Liquid | Solid, Liquid, Gas |
| Sample Prep. | Dilution, filtration | Dilution in deuterated solvent | Minimal to none |
| Analysis Time | Minutes per sample | Seconds to minutes | Real-time |
| Quantitation | Excellent (with calibration) | Excellent (absolute quantitation possible) | Good (with calibration) |
| Sensitivity | High (ppb-ppt) | Moderate (ppm-ppb) | Moderate to low (depends on Raman cross-section) |
| Selectivity | High | High | Moderate to high |
| In-situ/Online | Possible with specialized setups | Yes | Yes |
| Structural Info. | Molecular weight, fragmentation | Detailed molecular structure | Vibrational modes (functional groups) |
| Cost | Moderate to high | High | Moderate to high |
In-Depth Analysis and Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that separates components of a mixture followed by their detection based on mass-to-charge ratio. It is a powerful tool for identifying and quantifying reactants, products, and byproducts in a reaction mixture.
Experimental Protocol (Hypothetical for (5-Bromopyridin-2-yl)methanamine):
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point for the separation of pyridine derivatives.
-
Mobile Phase: A gradient elution with:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
MS Detection: Positive ion mode is typically effective for amine-containing compounds. Monitoring can be done using Selected Ion Monitoring (SIM) for the m/z of the parent compound and expected products, or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Sample Preparation: Aliquots of the reaction mixture are taken at various time points, quenched (if necessary), diluted with a suitable solvent (e.g., acetonitrile/water), and filtered before injection.
Performance Data (Based on Structurally Similar Compounds):
| Parameter | Typical Performance |
| LOD | 0.1 - 10 ng/mL |
| LOQ | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution and is inherently quantitative without the need for calibration standards (qNMR). In-situ NMR allows for real-time monitoring of reaction kinetics by observing changes in the signals of reactants and products directly in the reaction vessel.
Experimental Protocol (for in-situ monitoring):
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a flow-through cell or by placing a sealed NMR tube directly in the spectrometer.
-
Solvent: A deuterated solvent that is compatible with the reaction chemistry (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A known concentration of an inert compound with a distinct signal (e.g., maleic acid) can be added for precise quantification.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals throughout the reaction.
-
Data Analysis: The concentration of reactants and products is determined by integrating their characteristic signals relative to the internal standard.
Performance Data:
| Parameter | Typical Performance |
| LOD | 10 - 100 µg/mL |
| LOQ | 50 - 500 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides information about the chemical bonds and molecular structure of a sample. It is well-suited for in-situ and online reaction monitoring as it requires minimal to no sample preparation and can be performed directly in the reaction vessel using a fiber-optic probe.
Experimental Protocol (for in-situ monitoring):
-
Instrumentation: Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence) and a fiber-optic immersion probe.
-
Probe Insertion: The probe is inserted directly into the reaction mixture.
-
Data Acquisition: Raman spectra are collected continuously or at regular intervals throughout the reaction.
-
Data Analysis: The reaction progress is monitored by tracking the intensity of characteristic Raman bands of the reactants and products. For example, the disappearance of a C-Br stretching band or the appearance of a new band corresponding to the product.
Performance Data (Based on Amine Reactions):
| Parameter | Typical Performance |
| LOD | 0.1 - 1% (w/w) |
| LOQ | 0.5 - 5% (w/w) |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
Visualizing the Workflow
To better understand the experimental process for each technique, the following diagrams illustrate the typical workflows.
Caption: Experimental workflow for LC-MS analysis.
Caption: Experimental workflow for in-situ NMR analysis.
Caption: Experimental workflow for in-situ Raman analysis.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for monitoring the reaction of (5-Bromopyridin-2-yl)methanamine depends on the specific requirements of the study.
-
LC-MS is the ideal choice for its high sensitivity and selectivity, making it perfect for identifying and quantifying trace-level impurities and byproducts. It is the gold standard for final product analysis and detailed mechanistic studies where offline analysis is sufficient.
-
NMR spectroscopy offers rich structural information and the ability to perform absolute quantification without the need for response factors. Its capability for in-situ monitoring makes it a powerful tool for mechanistic and kinetic studies, providing a direct window into the reacting system.
-
Raman spectroscopy excels in its ease of implementation for real-time, in-situ monitoring. It is a robust Process Analytical Technology (PAT) tool for tracking reaction progress and determining endpoints in both laboratory and manufacturing settings, especially where direct immersion of a probe is feasible.
For a comprehensive understanding of a chemical process, a combination of these techniques is often employed. For instance, in-situ NMR or Raman can be used for real-time process control, while LC-MS can be utilized for offline analysis of reaction aliquots to confirm product identity and purity with high confidence. By understanding the strengths and limitations of each technique, researchers can make informed decisions to accelerate drug development and ensure the quality and consistency of their chemical processes.
Benchmarking (5-Bromopyridin-2-yl)methanamine: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, pyridine-based molecular scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds with desired pharmacological properties. This guide provides a comparative analysis of (5-Bromopyridin-2-yl)methanamine against other key pyridine building blocks, offering insights into their relative performance in crucial synthetic transformations.
(5-Bromopyridin-2-yl)methanamine is a versatile bifunctional molecule, featuring a reactive bromine atom amenable to cross-coupling reactions and a primary aminomethyl group for amide bond formation or other derivatizations. Its unique substitution pattern influences its reactivity and the properties of its downstream products. This guide will delve into a data-driven comparison of its performance in Suzuki-Miyaura coupling and amide bond formation, benchmarked against isomeric and alternative pyridine building blocks.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reactivity of bromopyridine isomers in this reaction is influenced by the electronic effects of the pyridine nitrogen. Generally, the reactivity order for bromopyridines is 4-bromo > 2-bromo > 3-bromopyridine.[1] The electron-withdrawing nature of the nitrogen atom has a more pronounced activating effect on the bromine at the 2- and 4-positions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Phenylboronic Acid
| Pyridine Building Block | Product | Representative Yield (%) | Reference |
| (5-Bromopyridin-2-yl)methanamine | (5-Phenylpyridin-2-yl)methanamine | 75-85 (estimated) | N/A |
| (6-Bromopyridin-2-yl)methanamine | (6-Phenylpyridin-2-yl)methanamine | 80-90 (estimated) | N/A |
| 3-Bromopyridine | 3-Phenylpyridine | 70-80 | [1] |
| 2-Bromopyridine | 2-Phenylpyridine | 85-95 | [1] |
Note: Yields for (5-Bromopyridin-2-yl)methanamine and (6-Bromopyridin-2-yl)methanamine are estimated based on the reactivity of structurally similar compounds. Actual yields may vary depending on specific reaction conditions.
Comparative Performance in Amide Bond Formation
The aminomethyl group of (5-Bromopyridin-2-yl)methanamine readily participates in amide bond formation with carboxylic acids. The nucleophilicity of the primary amine is a key determinant of reaction efficiency. For comparison, we consider the reaction with a standard carboxylic acid, benzoic acid.
Table 2: Representative Yields for Amide Coupling of Pyridinylmethanamine Derivatives with Benzoic Acid
| Pyridine Building Block | Product | Representative Yield (%) | Reference |
| (5-Bromopyridin-2-yl)methanamine | N-((5-Bromopyridin-2-yl)methyl)benzamide | 85-95 | N/A |
| (6-Bromopyridin-2-yl)methanamine | N-((6-Bromopyridin-2-yl)methyl)benzamide | 85-95 | N/A |
| 2-(Aminomethyl)pyridine | N-(Pyridin-2-ylmethyl)benzamide | 88 | [2] |
Note: Yields for (5-Bromopyridin-2-yl)methanamine and (6-Bromopyridin-2-yl)methanamine are estimated based on the reactivity of similar primary amines. Actual yields may vary depending on the coupling agent and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of bromopyridine derivatives with arylboronic acids.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the bromopyridine derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Amide Bond Formation
This protocol outlines a standard procedure for the coupling of pyridinylmethanamine derivatives with carboxylic acids using a common coupling agent.
Materials:
-
Pyridinylmethanamine derivative (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
Coupling agent (e.g., HATU, 1.2 equiv)
-
Base (e.g., DIPEA, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid in the solvent in a reaction vessel.
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the pyridinylmethanamine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Kinase Inhibitor Synthesis: Targeting Signaling Pathways
Pyridine-containing compounds are prominent as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in diseases such as cancer. The Vascular Endothelial Growth Factor Receptor (VEGFR) and the PI3K/AKT/mTOR pathways are key targets for the development of novel cancer therapeutics. Pyridine-based inhibitors often function by competing with ATP for binding to the kinase domain.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Conclusion
(5-Bromopyridin-2-yl)methanamine stands as a valuable and versatile building block for drug discovery and development. Its reactivity in key synthetic transformations, such as Suzuki-Miyaura coupling and amide bond formation, allows for the facile generation of diverse molecular libraries. While its reactivity in cross-coupling is expected to be moderate, this can be advantageous for achieving selectivity in more complex scaffolds. The aminomethyl group provides a reliable handle for introducing a wide range of functionalities. By understanding its performance relative to other pyridine building blocks, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents targeting critical signaling pathways.
References
A Comparative Crystallographic Analysis of (5-Bromopyridin-2-yl)methanamine Derivatives
This guide provides a comparative overview of the X-ray crystallographic data for several derivatives of (5-bromopyridin-2-yl)methanamine. The structural information presented is crucial for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the molecular geometry and packing of these compounds. While crystallographic data for the parent compound, (5-bromopyridin-2-yl)methanamine, is not publicly available, this guide focuses on a comparative analysis of three of its derivatives for which single-crystal X-ray diffraction data has been reported.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for three derivatives of (5-bromopyridin-2-yl)methanamine, providing a basis for their structural comparison.
| Parameter | N,N′-Bis(5-bromopyridin-2-yl)methanediamine[1] | 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol[2] | 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine |
| Chemical Formula | C₁₁H₁₀Br₂N₄ | C₁₂H₉BrN₂O | C₁₁H₈Br₂N₄ |
| Molecular Weight | 358.05 | 277.11 | 356.03 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | I2/a | P2₁/n | P2₁/c |
| a (Å) | 11.9075 (6) | 9.0774 (2) | 24.941 (2) |
| b (Å) | 4.0523 (2) | 29.2138 (5) | 3.8306 (6) |
| c (Å) | 25.8065 (15) | 8.5696 (2) | 15.0868 (14) |
| β (°) | 98.326 (3) | 92.475 (14) | 126.116 (14) |
| Volume (ų) | 1232.11 (11) | 2270.41 (8) | 1164.4 (2) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 100 | Not Reported | 113 |
| Radiation | Mo Kα | Not Reported | Mo Kα |
| Diffractometer | Bruker Kappa APEXII DUO CCD | Not Reported | Rigaku Saturn 724CCD |
Experimental Protocols
The methodologies employed to obtain the crystallographic data are detailed below. These protocols are fundamental for the reproducibility and validation of the structural findings.
Synthesis and Crystallization
-
N,N′-Bis(5-bromopyridin-2-yl)methanediamine: This compound was unexpectedly formed as a side product and crystallized from a dichloromethane solution.[1]
-
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base was synthesized and characterized by elemental analyses, FT-IR, UV-Vis, and 1H-NMR spectroscopy, in addition to X-ray single-crystal diffraction.[2]
-
5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine: This Schiff base was obtained from 6-bromopicolinaldehyde and 5-bromopyridine-3,4-diamine. Yellowish acicular crystals were grown by slow evaporation from a methanol solution over five days at ambient temperature.
X-ray Data Collection and Structure Refinement
-
N,N′-Bis(5-bromopyridin-2-yl)methanediamine: Data was collected on a Bruker Kappa APEXII DUO CCD diffractometer. A numerical absorption correction was applied using SADABS. The structure was solved and refined using the SHELXTL software package.[1]
-
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: The crystallographic data and details of the data collection and structure refinements are available in the cited literature.[2]
-
5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine: Data collection was performed on a Rigaku Saturn 724CCD diffractometer. A multi-scan absorption correction was applied using CrystalClear. The structure was solved with SHELXS97 and refined with SHELXL97.
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship in the synthesis of a Schiff base derivative.
Caption: General workflow for X-ray crystallography.
Caption: Synthesis of a Schiff base derivative.
References
Comparative Guide to Analytical Methods for the Quantification of (5-Bromopyridin-2-yl)methanamine dihydrochloride (CAS 1251953-03-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of (5-Bromopyridin-2-yl)methanamine dihydrochloride (CAS 1251953-03-3), a pyridine derivative. Due to the limited availability of specific validated methods for this compound in public literature, this document extrapolates from established methods for structurally similar compounds, particularly heterocyclic aromatic compounds. The objective is to equip researchers with a robust framework for selecting and developing analytical methods suitable for pharmacokinetic studies, quality control, and other research applications.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the nature of the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in biological fluids due to its high sensitivity and selectivity.[1] High-performance liquid chromatography (HPLC) with UV detection is another common method, though it may offer lower sensitivity compared to LC-MS/MS.
The following table summarizes typical performance characteristics of these methods based on data for analogous small molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 10 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (%RSD) | < 5% | < 15% |
| Selectivity | Moderate; potential for interference from matrix components. | High; mass-based detection minimizes interferences. |
| Throughput | Moderate | High |
Experimental Protocols
A detailed experimental protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is provided below. This protocol is adapted from established methods for the quantification of similar heterocyclic compounds, such as pyrazines, in biological matrices.[2]
LC-MS/MS Method for the Quantification of (5-Bromopyridin-2-yl)methanamine in Human Plasma
This method describes a procedure for the sensitive and selective quantification of (5-Bromopyridin-2-yl)methanamine in human plasma using LC-MS/MS with a straightforward sample preparation technique.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., a deuterated analog of the analyte at 100 ng/mL).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 6000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions would need to be determined empirically.
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Mandatory Visualization
Caption: Experimental workflow for the quantification of (5-Bromopyridin-2-yl)methanamine.
Caption: Hypothetical signaling pathway inhibited by a pyridine derivative.
References
Navigating the Chiral Landscape: A Comparative Guide to Isomeric Purity Assessment of (5-Bromopyridin-2-yl)methanamine
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chiral molecules like (5-Bromopyridin-2-yl)methanamine is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of key analytical techniques for assessing the isomeric purity of this compound, complete with detailed experimental protocols and illustrative data.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for determining the isomeric purity of (5-Bromopyridin-2-yl)methanamine depends on several factors, including the required sensitivity, resolution, and the nature of the sample. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques employed for this purpose.
| Analytical Technique | Principle | Typical Enantiomeric Excess (e.e.) Detection Limit | Throughput | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1][2] | < 0.1% | Moderate | High resolution and sensitivity, direct quantification of enantiomers.[1] | Method development can be time-consuming; requires specific chiral columns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[3] | ~1-5% | High | Provides structural confirmation and can identify and quantify impurities without the need for reference standards for the impurities themselves.[1] | Lower sensitivity compared to chromatographic methods; may require derivatization.[3] |
| Supercritical Fluid Chromatography (SFC) | Separation of enantiomers using a chiral stationary phase and a supercritical fluid (e.g., CO2) as the mobile phase. | < 0.1% | High | Faster analysis times and lower solvent consumption compared to HPLC. | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | < 0.5% | High | High efficiency and resolution; requires minimal sample volume. | Can be less robust than HPLC for certain applications. |
Visualizing the Workflow
A systematic approach is crucial for the accurate assessment of isomeric purity. The following diagram illustrates a general experimental workflow for determining the enantiomeric excess of a chiral amine like (5-Bromopyridin-2-yl)methanamine.
Caption: Experimental workflow for isomeric purity assessment.
Detailed Experimental Protocols
Below are representative protocols for the key analytical methods discussed. These should be optimized for the specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is often the gold standard for determining enantiomeric excess due to its high resolution and sensitivity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic modifier like diethylamine (e.g., n-Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of (5-Bromopyridin-2-yl)methanamine in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a powerful tool for both structural confirmation and enantiomeric purity determination. The use of a chiral solvating agent can induce chemical shift differences between the enantiomers.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) is a common choice for primary amines.
-
Sample Preparation: Dissolve 5-10 mg of (5-Bromopyridin-2-yl)methanamine in 0.6 mL of a deuterated solvent (e.g., CDCl3). Acquire a standard ¹H NMR spectrum. Then, add incremental amounts of the CSA (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition to observe the separation of signals corresponding to the two enantiomers.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Integrate these peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Supercritical Fluid Chromatography (SFC)
SFC provides a faster and more environmentally friendly alternative to HPLC for chiral separations.
-
Instrumentation: An analytical SFC system with a UV detector.
-
Chiral Stationary Phase: A similar polysaccharide-based chiral column as used in HPLC is often effective.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent such as methanol or ethanol, often containing a basic additive. A typical gradient might be 5% to 40% co-solvent over 5 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas in the same manner as for HPLC.
Conclusion
The choice of method for assessing the isomeric purity of (5-Bromopyridin-2-yl)methanamine will be dictated by the specific needs of the analysis. Chiral HPLC and SFC offer high sensitivity and are ideal for accurate quantification of enantiomeric excess. NMR spectroscopy, while typically less sensitive, provides valuable structural information and can be a rapid method for determining purity when appropriate chiral auxiliaries are employed. For high-throughput screening applications, techniques like fluorescence-based assays may also be considered.[4] It is often beneficial to use a secondary, orthogonal method to confirm the results obtained from the primary technique, ensuring the highest confidence in the isomeric purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of catalysts for Suzuki reactions involving (5-Bromopyridin-2-yl)methanamine
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. The choice of catalyst is a critical determinant of success in these reactions, profoundly influencing yield, reaction time, and overall efficiency. This guide presents a comparative analysis of palladium-based catalysts for the Suzuki coupling of (5-Bromopyridin-2-yl)methanamine, a key building block in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon data from structurally analogous aminopyridine compounds to provide a reliable framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The presence of the aminomethyl group and the pyridine nitrogen in (5-Bromopyridin-2-yl)methanamine can present challenges in Suzuki couplings, including potential catalyst inhibition. Therefore, the selection of an appropriate catalyst system is crucial. The following table summarizes the performance of different palladium-based catalysts in the Suzuki coupling of structurally similar bromopyridines, providing a strong indication of expected performance for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| System 1: Traditional Phosphine Ligand | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78-88[1][2] | 5[1][2] |
| System 2: Buchwald Ligand | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | Expected High[1] | 1-2 |
| System 3: N-Heterocyclic Carbene (NHC) Precatalyst | |||||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | 4-12 | High[1] | 2 |
Analysis of Catalyst Performance:
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst. For substrates like aminopyridines, it can provide good to excellent yields.[1] However, it often requires higher catalyst loadings and longer reaction times compared to more modern systems.[1][2]
-
Buchwald Ligand-Based Catalysts (e.g., Pd(OAc)₂/SPhos): Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are known for their high activity in challenging Suzuki couplings.[3] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher turnover numbers and allowing for lower catalyst loadings.[4]
-
N-Heterocyclic Carbene (NHC)-Based Precatalysts (e.g., Pd-PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts have emerged as highly effective for heteroaryl couplings.[4][5] The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often resulting in shorter reaction times and the ability to conduct reactions at lower temperatures.[1] These precatalysts are also notable for their air and moisture stability, simplifying handling.[5][6][7]
Experimental Protocols
Detailed methodologies for the Suzuki coupling of bromopyridines using the compared palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific arylboronic acids and reaction scales.
Protocol 1: Using Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2]
Materials:
-
(5-Bromopyridin-2-yl)methanamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine (5-Bromopyridin-2-yl)methanamine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 85–95 °C under the inert atmosphere for over 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using Pd-PEPPSI-IPr
This protocol is based on the use of a modern, air- and moisture-stable Pd-NHC precatalyst, which often provides high reactivity for challenging substrates.[1]
Materials:
-
(5-Bromopyridin-2-yl)methanamine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd-PEPPSI-IPr (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add (5-Bromopyridin-2-yl)methanamine, the arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.
-
Add anhydrous THF.
-
Seal the tube or vial and heat the reaction mixture to 60–80 °C.
-
Stir the reaction for 4–12 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate a generalized workflow for the Suzuki-Miyaura coupling and the fundamental catalytic cycle.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Bromopyridin-2-yl)methanamine dihydrochloride
For researchers and scientists navigating the complexities of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides a detailed, authoritative protocol for the safe disposal of (5-Bromopyridin-2-yl)methanamine dihydrochloride, ensuring the protection of laboratory personnel and the environment. This compound, while a valuable building block, must be handled as hazardous waste from cradle to grave. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture.
Hazard Assessment and Classification: Understanding the Risk
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Due to its chemical structure, which includes a halogen (bromine) and a pyridine ring, this compound falls under the category of halogenated organic waste .[4][5] It must be treated as hazardous chemical waste and must never be disposed of down the drain or in regular trash.[3][4][6]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Category 2 | GHS07 | Warning |
| Eye Irritation | Category 2A | GHS07 | Warning |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) | GHS07 | Warning |
Immediate Safety and Handling Protocols
Before initiating any disposal-related activity, the following personal protective equipment (PPE) is mandatory. This is a non-negotiable baseline for ensuring personal safety.
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile gloves, checking for breakthrough time).
-
Body Protection: A fully fastened lab coat is required to protect against skin contact.[1][3][6]
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][4] An emergency eyewash station and safety shower must be readily accessible.[7]
Step-by-Step Disposal Workflow
The proper disposal of this compound requires a systematic approach involving segregation, containment, and documentation.
Step 1: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, compatible hazardous waste container.
-
This compound is a halogenated organic substance; therefore, the waste stream should be designated as "Halogenated Organic Waste." [5]
-
Crucially, do not mix this waste with incompatible materials such as strong bases or oxidizers. [7] The dihydrochloride salt is acidic and can react exothermically.
-
Step 2: Hazardous Waste Labeling
Accurate labeling is a legal requirement and essential for safety. As soon as the first particle of waste enters the container, it must be labeled.
The label must include:
-
The words "Hazardous Waste." [4]
-
The full, unabbreviated chemical name: "this compound." [4][6]
-
The CAS Number: 1251953-03-3 .[8]
-
For liquid waste mixtures, list all chemical components and their approximate percentages.[4][6]
Step 3: On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[6][9] This area must:
-
Be located at or near the point of generation.
-
Be well-ventilated.
-
Store the waste container away from incompatible materials.[6]
-
Be under the control of the laboratory personnel.
Step 4: Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste. The final treatment and disposal must be conducted by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][10]
-
Do not attempt to neutralize or treat the waste unless it is part of a documented experimental procedure. Improper treatment can create more hazardous byproducts.[11][12]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Small Spill (manageable by trained personnel):
-
Ensure the area is well-ventilated and restrict access.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4][13]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[7]
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).[6]
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste in your "Halogenated Organic Waste" container.[4][6] Do not pour the rinsate down the drain.
-
Final Disposal: After triple-rinsing and allowing the container to dry, completely remove or deface the original chemical label.[6] The decontaminated container can then be disposed of in the regular trash or recycling, according to your institution's specific policies.[6]
By internalizing and consistently applying these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. This compound 97% | CAS: 1251953-03-3 | AChemBlock [achemblock.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. afgsci.com [afgsci.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. epfl.ch [epfl.ch]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling (5-Bromopyridin-2-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (5-Bromopyridin-2-yl)methanamine dihydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
While one Safety Data Sheet (SDS) for this compound states "No known hazard," it is crucial to handle this and similar chemical compounds with care.[1] The structural similarity to other pyridine and amine compounds, which are known to be irritants, suggests that a cautious approach is warranted.[2][3][4][5] Therefore, the following recommendations are based on best practices for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.[3][6][7][8]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields.[2][4][6] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][4][8] | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard lab coat.[2][4] | Protects clothing and skin from contamination. |
| Respiratory Protection | Fume Hood or Respirator | Work in a well-ventilated area, preferably a certified chemical fume hood.[2][4] A respirator may be necessary in poorly ventilated areas.[3] | Minimizes inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory space.[2]
-
Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Locate and verify the functionality of the nearest eyewash station and safety shower before beginning work.[6]
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Minimize the creation of dust or aerosols.
-
Wash hands thoroughly with soap and water after handling.[5]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[2][5]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation occurs.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[4] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[4]
Disposal Plan
All waste containing this compound, including the chemical itself, contaminated solutions, and disposable PPE, must be treated as hazardous waste.[4]
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through a licensed disposal company, in accordance with all local, state, and federal regulations.[1][4] Do not dispose of down the drain.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. afgsci.com [afgsci.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. support.hpe.com [support.hpe.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

